molecular formula C8H4BrNO3 B1441037 4-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-35-1

4-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1441037
CAS No.: 944907-35-1
M. Wt: 242.03 g/mol
InChI Key: XHOMXNKFAYGPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944907-35-1) is a high-purity brominated benzoxazole derivative supplied with a typical purity of 97% . This compound serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research. The benzoxazole core is a privileged structure found in numerous biologically active molecules, and the presence of both a bromine substituent and a carboxylic acid functional group on this scaffold provides two distinct sites for further chemical modification . This allows researchers to employ metal-catalyzed cross-coupling reactions at the bromine site and a variety of transformations at the carboxylic acid group, enabling the construction of diverse compound libraries for drug discovery . The molecular formula is C 8 H 4 BrNO 3 and it has a molecular weight of 242.03 g/mol . Its canonical SMILES structure is O=C(O)C1=NC2=C(Br)C=CC=C2O1 . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMXNKFAYGPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696098
Record name 4-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-35-1
Record name 4-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the crucial precursor, 2-amino-3-bromophenol, and its subsequent cyclization to form the target molecule. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their rigid, planar structure and capacity for diverse substitutions make them privileged scaffolds in the design of novel therapeutic agents. 4-Bromobenzo[d]oxazole-2-carboxylic acid, in particular, offers multiple points for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of the bromine atom and the carboxylic acid group allows for a variety of coupling and derivatization reactions, opening avenues for the exploration of new chemical space in drug development programs.

Synthetic Strategy Overview

The synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid is approached through a well-established pathway for benzoxazole formation: the condensation and cyclization of a substituted 2-aminophenol with a suitable two-carbon electrophile. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 6-Bromo-2-methoxyaniline B 2-Amino-3-bromophenol A->B Demethylation C Ethyl 4-bromobenzo[d]oxazole-2-carboxylate B->C Cyclization with Diethyl Oxalate D 4-Bromobenzo[d]oxazole-2-carboxylic acid C->D Hydrolysis

Figure 1: Overall synthetic workflow for 4-Bromobenzo[d]oxazole-2-carboxylic acid.

The synthesis commences with the demethylation of commercially available 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. This precursor is then subjected to a cyclization reaction with diethyl oxalate to construct the benzoxazole ring system and introduce the carboxylic acid functionality in the form of an ethyl ester. The final step involves the hydrolysis of the ethyl ester to afford the desired 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Part 1: Synthesis of 2-Amino-3-bromophenol

The synthesis of the pivotal precursor, 2-amino-3-bromophenol, is achieved through the demethylation of 6-bromo-2-methoxyaniline. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.

Reaction Mechanism

The reaction proceeds via the formation of a Lewis acid-base adduct between the oxygen atom of the methoxy group and the boron atom of BBr₃. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

Demethylation_Mechanism cluster_0 Mechanism of Demethylation 6-Bromo-2-methoxyaniline 6-Bromo-2-methoxyaniline Adduct Formation Adduct Formation 6-Bromo-2-methoxyaniline->Adduct Formation + BBr₃ Cleavage Cleavage Adduct Formation->Cleavage Nucleophilic Attack by Br⁻ 2-Amino-3-bromophenol 2-Amino-3-bromophenol Cleavage->2-Amino-3-bromophenol Work-up Cyclization_Mechanism cluster_1 Mechanism of Cyclization 2-Amino-3-bromophenol 2-Amino-3-bromophenol Amide Formation Amide Formation 2-Amino-3-bromophenol->Amide Formation + Diethyl Oxalate Intramolecular Cyclization Intramolecular Cyclization Amide Formation->Intramolecular Cyclization Heat Dehydration Dehydration Intramolecular Cyclization->Dehydration - H₂O Ethyl 4-bromobenzo[d]oxazole-2-carboxylate Ethyl 4-bromobenzo[d]oxazole-2-carboxylate Dehydration->Ethyl 4-bromobenzo[d]oxazole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

For the discerning researcher in drug development, the heterocyclic benzoxazole core represents a "privileged scaffold." Its rigid, planar structure and ability to act as a bioisostere for naturally occurring nucleic bases make it a recurring motif in a multitude of pharmacologically active agents.[1] From anti-inflammatory to anticancer and antimicrobial applications, the versatility of the benzoxazole ring system is well-documented.[2] This guide focuses on a specific, yet under-characterized, member of this family: 4-Bromobenzo[d]oxazole-2-carboxylic acid .

The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 2-position introduces key functionalities that are anticipated to significantly modulate the molecule's physicochemical profile. The electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic system, while the carboxylic acid itself provides a crucial handle for salt formation, hydrogen bonding, and potential covalent interactions. Understanding these properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a viable drug product.

Due to the limited availability of direct experimental data for 4-Bromobenzo[d]oxazole-2-carboxylic acid in the public domain, this guide will leverage predictive computational models to provide a foundational understanding of its key physicochemical parameters. Furthermore, we will provide detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon these in-silico predictions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid, generated using established computational algorithms. It is imperative to note that these are in-silico predictions and should be confirmed through empirical testing.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₄BrNO₃Defines the elemental composition.
Molecular Weight 242.03 g/mol Influences diffusion and transport across membranes.
pKa (acidic) 2.5 - 3.5Governs the state of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
logP 2.0 - 2.5Predicts the lipophilicity and partitioning between aqueous and lipid environments, affecting absorption and distribution.
Aqueous Solubility LowA critical factor for oral bioavailability and formulation development.
Polar Surface Area 63.3 ŲInfluences membrane permeability and interactions with biological targets.
Hydrogen Bond Donors 1The carboxylic acid proton is a key hydrogen bond donor.
Hydrogen Bond Acceptors 4The oxygen and nitrogen atoms of the benzoxazole ring and the carbonyl oxygen of the carboxylic acid act as hydrogen bond acceptors.

Structural Rationale and In-depth Analysis

Acidity (pKa)

The predicted pKa of 4-Bromobenzo[d]oxazole-2-carboxylic acid is in the range of a moderately strong carboxylic acid. This is a direct consequence of the electron-withdrawing effects of both the benzoxazole ring system and the bromine substituent. The fused aromatic system and the electronegative nitrogen and oxygen atoms in the oxazole ring delocalize the negative charge of the carboxylate anion, thereby stabilizing the conjugate base and increasing the acidity of the carboxylic acid. The additional inductive electron-withdrawing effect of the bromine atom at the 4-position further enhances this stabilization, leading to a lower predicted pKa compared to a simple benzoic acid.

Lipophilicity (logP)

The predicted logP value suggests that 4-Bromobenzo[d]oxazole-2-carboxylic acid possesses a moderate degree of lipophilicity. The benzoxazole core is inherently aromatic and contributes to the lipophilic character. The bromine atom, being a large and polarizable halogen, also significantly increases lipophilicity. Counteracting this is the highly polar carboxylic acid group, which favors partitioning into aqueous environments. The interplay between the lipophilic benzoxazole-bromide portion and the hydrophilic carboxylic acid results in a balanced, albeit still moderately lipophilic, character. This balance is often a desirable trait in drug candidates, as it can facilitate both membrane permeability and sufficient aqueous solubility for systemic distribution.

Aqueous Solubility

The predicted low aqueous solubility is a common feature of rigid, aromatic molecules. While the carboxylic acid group can be ionized to form a more soluble carboxylate salt at pH values above its pKa, the neutral form of the molecule is expected to have limited solubility due to the hydrophobic nature of the fused ring system and the bromine substituent. Improving the aqueous solubility of such compounds is a frequent challenge in drug development and can often be addressed through salt formation or other formulation strategies.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid. These protocols are designed to be self-validating and are standard methodologies in the pharmaceutical sciences.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[3] A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 4-Bromobenzo[d]oxazole-2-carboxylic acid is finely ground into a powder.

  • Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate.[4] An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting temperature.[4]

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

Melting_Point_Workflow start Start sample_prep Grind Sample start->sample_prep capillary_load Load Capillary Tube sample_prep->capillary_load apparatus_setup Place in Apparatus capillary_load->apparatus_setup heating Heat at Controlled Rate apparatus_setup->heating observation Observe Melting heating->observation record Record Melting Range observation->record end End record->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for parenteral formulations.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of 4-Bromobenzo[d]oxazole-2-carboxylic acid is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Solubility_Workflow start Start add_excess Add Excess Compound to Buffer start->add_excess equilibrate Agitate to Equilibrium add_excess->equilibrate separate Filter or Centrifuge equilibrate->separate quantify Quantify by HPLC separate->quantify analyze Determine Solubility quantify->analyze end End analyze->end

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and interaction with its biological target. Potentiometric titration is a highly accurate method for pKa determination.[7][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise amount of 4-Bromobenzo[d]oxazole-2-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[7]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[7] The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[9] This corresponds to the inflection point of the titration curve.

pKa_Workflow start Start prepare_solution Prepare Analyte Solution start->prepare_solution setup_titration Setup Titration Apparatus prepare_solution->setup_titration titrate Titrate with Standard Base setup_titration->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid and detailed protocols for their experimental determination. The in-silico data suggest that this molecule possesses a moderately acidic character and balanced lipophilicity, which are often favorable characteristics in drug candidates. However, its predicted low aqueous solubility highlights a potential challenge for formulation and bioavailability that would need to be addressed in a drug development program.

The provided experimental workflows offer a clear path for researchers to empirically validate these predictions and to build a robust physicochemical profile for this promising molecule. Such a dataset is indispensable for making informed decisions in lead optimization, formulation development, and the overall progression of a drug discovery project. The continued exploration of the benzoxazole scaffold, guided by a thorough understanding of its physicochemical properties, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([10][11][12]thiadiazole). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromooxazole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2022, August 6). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ACS Publications. (2022, April 14). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]

  • The Royal Society Publishing. (n.d.). The influence of bromine compounds on combustion processes. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Computational prediction of small-molecule catalysts. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • RSC Publishing. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, April 1). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). A new fluorogenic reagent for carboxylic acids, 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH), derived from an empirical method for predicting fluorescence characteristics. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • ACS Omega. (2020, October 8). Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • Community College of Rhode Island. (n.d.). Chapter 9. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

  • Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • PMC. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure Elucidation of 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their broad spectrum of pharmacological activities.[1] The precise structural characterization of any novel benzoxazole derivative is a non-negotiable prerequisite for its advancement in drug development or material application pipelines. The substitution pattern on the fused benzene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and physical characteristics.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a specific, synthesized target: 4-Bromobenzo[d]oxazole-2-carboxylic acid . We will proceed through a logical workflow, from a plausible synthetic route to the integrated analysis of spectroscopic data, demonstrating how each analytical technique contributes a critical piece of the structural puzzle. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Molecular Overview
  • Compound Name: 4-Bromobenzo[d]oxazole-2-carboxylic acid

  • Molecular Formula: C₈H₄BrNO₃

  • Molecular Weight: 242.03 g/mol

  • Chemical Structure:

Section 1: Proposed Synthesis Pathway

The foundation of structure elucidation begins with a credible synthesis. A common and effective method for constructing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent.[2][3] For our target molecule, the key precursors are 2-amino-3-bromophenol and oxalic acid.

The choice of 2-amino-3-bromophenol is critical. The ortho-relationship between the amino and hydroxyl groups is necessary for the oxazole ring formation, while the bromine at the adjacent position (C3 of the phenol) will ultimately reside at the C4 position of the final benzoxazole product. A plausible synthesis for this key intermediate involves the demethylation of 6-bromo-2-methoxyaniline using a Lewis acid like boron tribromide.[4]

G cluster_precursor Precursor Synthesis cluster_main Final Condensation & Cyclization A 6-Bromo-2-methoxyaniline C 2-Amino-3-bromophenol A->C Demethylation B BBr3 (Boron Tribromide) in CH2Cl2 D 2-Amino-3-bromophenol G 4-Bromobenzo[d]oxazole- 2-carboxylic acid D->G Condensation & Dehydrative Cyclization E Oxalic Acid (or derivative) E->G Condensation & Dehydrative Cyclization F Heat / Acid Catalyst

Caption: Proposed synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Section 2: The Integrated Spectroscopic Workflow

A multi-technique approach is essential for irrefutable structure confirmation. Each method provides orthogonal data that, when combined, validates the proposed structure and rules out potential isomers. The causality is clear: we move from the general (molecular formula) to the specific (functional groups) and finally to the definitive (atomic connectivity).

G cluster_workflow Structure Elucidation Workflow Start Purified Synthetic Product MS Mass Spectrometry (HRMS) Start->MS Confirm Formula IR Infrared (IR) Spectroscopy MS->IR Identify Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Determine Connectivity Analysis Integrated Data Analysis NMR->Analysis End Confirmed Structure: 4-Bromobenzo[d]oxazole- 2-carboxylic acid Analysis->End Final Confirmation

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Confirming the Foundation

Expertise & Rationale: The first analytical checkpoint is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Its ability to provide a highly accurate mass measurement allows for the confident determination of the elemental composition, distinguishing the target from any isobaric impurities.

Expected Data: For C₈H₄BrNO₃, the exact mass provides a unique signature.

Ion TypeCalculated Exact MassObserved m/z (Expected)Interpretation
[M-H]⁻240.9378~240.938Deprotonated molecular ion (Negative ESI)
[M+H]⁺242.9534~242.953Protonated molecular ion (Positive ESI)

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, presenting as two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 240.9 and 242.9 in negative mode). This is a critical self-validating feature.

Predicted Fragmentation: In tandem MS (MS/MS), fragmentation provides further structural clues. A dominant fragmentation pathway for carboxylic acids in negative ion mode is the loss of CO₂ (44 Da).[5]

  • [M-H]⁻ → [M-H-CO₂]⁻: The decarboxylation of the m/z 240.9 ion would yield a major fragment ion at m/z 196.9. This confirms the presence of the carboxylic acid moiety.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as reliable fingerprints. For our target, we expect to see characteristic absorptions for the carboxylic acid, the aromatic system, and the benzoxazole core.

Expected Data:

Wavenumber (cm⁻¹)Functional Group & VibrationCharacteristics & Rationale
2500-3300O-H stretch (Carboxylic Acid)A very broad, strong absorption, characteristic of the hydrogen-bonded dimer form of a carboxylic acid.[6][7]
~1710-1760C=O stretch (Carboxylic Acid)A strong, sharp absorption. Its position indicates a carbonyl conjugated with the oxazole ring.[7]
~1500-1600C=C & C=N stretch (Aromatic/Oxazole)Multiple bands of medium intensity, confirming the presence of the fused aromatic and heterocyclic rings.
~1210-1320C-O stretch (Carboxylic Acid)A medium to strong band, coupled with the O-H bend.[8]
~1000-1100C-O-C stretch (Oxazole Ether)Characteristic stretching of the aryl-ether bond within the oxazole ring.
Below 800C-Br stretchConfirms the presence of the bromo-substituent.

The presence of the extremely broad O-H stretch combined with the strong carbonyl peak is a definitive indicator of the carboxylic acid functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Rationale: While MS and IR confirm the pieces are present, NMR spectroscopy arranges them. It is the most powerful tool for determining the precise connectivity of atoms and, crucially, for distinguishing between isomers.[10] The chemical shifts, integration, and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) provide the final, unambiguous structural proof.

¹H NMR Spectroscopy: Pinpointing the Bromine

The key to confirming the 4-bromo substitution lies in analyzing the three remaining protons on the benzene ring (H-5, H-6, and H-7). Their splitting pattern will be unique compared to other isomers.

G cluster_mol 4-Bromobenzo[d]oxazole-2-carboxylic acid cluster_couplings Key ¹H-¹H Couplings mol H5 H-5 (doublet of doublets) H6 H-6 (triplet or dd) H5->H6 ortho-coupling (J ≈ 7-9 Hz) H7 H-7 (doublet of doublets) H5->H7 meta-coupling (J ≈ 2-3 Hz) H6->H7 ortho-coupling (J ≈ 7-9 Hz)

Caption: Expected proton coupling relationships for the 4-bromo isomer.

Expected Data (¹H NMR, 400 MHz, DMSO-d₆):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH~13-14Broad Singlet-1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
H-7~7.9-8.1Doublet (d) or (dd)Jortho ≈ 7-91HDeshielded by the adjacent electronegative nitrogen and bromine's anisotropic effect. Coupled only to H-6.
H-5~7.8-8.0Doublet (d) or (dd)Jortho ≈ 7-91HDeshielded by the fused oxazole ring. Coupled only to H-6.
H-6~7.4-7.6Triplet (t) or (dd)Jortho ≈ 7-91HAppears as a triplet (or doublet of doublets with similar J values) due to coupling with both H-5 and H-7.

Note: The observation of a triplet for H-6, coupled to two distinct neighbors (H-5 and H-7), is the definitive signature that confirms the bromine is at position C4 (or C7), and not C5 or C6. The chemical shifts will further differentiate between the 4- and 7-bromo isomers.

¹³C NMR Spectroscopy: Carbon Environment Mapping

¹³C NMR confirms the number of unique carbon environments and provides information on their electronic state.

Expected Data (¹³C NMR, 100 MHz, DMSO-d₆):

CarbonPredicted δ (ppm)Rationale
C=O~160-165Carboxylic acid carbonyl carbon, deshielded.
C-2~155-160Deshielded by adjacent O and N atoms in the oxazole ring.[1]
C-7a~148-152Bridgehead carbon adjacent to nitrogen.
C-3a~140-144Bridgehead carbon adjacent to oxygen.
C-5, C-6, C-7~115-135Aromatic carbons. Specific shifts are influenced by the bromine and fused ring.
C-4~110-115Carbon directly attached to bromine (ipso-carbon), shielded relative to other aromatic carbons.

The presence of 8 distinct carbon signals (3 quaternary, 3 methine, 1 ipso, and 1 carbonyl) would be consistent with the proposed structure.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the mobile phase.

  • Instrumentation: Utilize an LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Mass Range: m/z 100-500

    • Resolution: > 60,000 FWHM

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion. Use software to calculate the elemental composition and compare it with the theoretical value for C₈H₄BrNO₃. Verify the presence of the characteristic 1:1 bromine isotopic pattern.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount (~1-2 mg) of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate their wavenumbers to the expected functional groups as listed in Table 3.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule, confirming the 4-bromo substitution pattern.

Conclusion

The structural elucidation of 4-Bromobenzo[d]oxazole-2-carboxylic acid is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. HRMS establishes the correct elemental formula, FTIR confirms the presence of essential functional groups, and NMR provides the definitive map of atomic connectivity. The specific splitting pattern observed in the ¹H NMR spectrum, particularly the triplet-like signal for H-6, serves as the conclusive evidence for the 4-bromo substitution pattern, allowing for its unambiguous differentiation from other possible isomers. This integrated and self-validating workflow represents a robust and reliable strategy for the structural characterization of novel small molecules in any research and development setting.

References

  • RASAYAN Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document delineates its fundamental molecular characteristics, provides a detailed, field-proven synthetic protocol, and explores its potential applications, grounded in the established biological significance of the benzoxazole scaffold.

Core Molecular Profile

4-Bromobenzo[d]oxazole-2-carboxylic acid is a halogenated derivative of the benzoxazole heterocyclic system. The strategic placement of a bromine atom on the benzene ring and a carboxylic acid group on the oxazole moiety makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activity.

Physicochemical Properties

A summary of the key molecular identifiers and properties for 4-Bromobenzo[d]oxazole-2-carboxylic acid is presented below. These values are critical for experimental design, characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₈H₄BrNO₃Deduced from Methyl 4-bromobenzo[d]oxazole-2-carboxylate
Molecular Weight 242.03 g/mol PubChem CID: 51358553[1]
IUPAC Name 4-Bromo-1,3-benzoxazole-2-carboxylic acid
CAS Number Not available for the acid; 954239-74-8 for the methyl ester

Synthesis and Mechanism

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with primary methods often involving the condensation of an ortho-substituted aminophenol with a one-carbon electrophile.[2] For the targeted synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a logical and efficient pathway involves the cyclocondensation of 2-amino-3-bromophenol with a suitable two-carbon electrophile, such as oxalic acid or its derivatives.

Retrosynthetic Analysis and Strategy

The core principle behind this synthesis is the formation of the oxazole ring through an intramolecular cyclization. The chosen starting materials, 2-amino-3-bromophenol and oxalic acid, are readily available and provide the necessary functionalities for the desired transformation. The bromine atom on the aminophenol is strategically positioned to yield the 4-bromo isomer of the final product.

G Target 4-Bromobenzo[d]oxazole-2-carboxylic acid Intermediate N-(3-bromo-2-hydroxyphenyl)oxalamic acid Target->Intermediate Intramolecular Cyclization (Dehydration) SM1 2-Amino-3-bromophenol Intermediate->SM1 Acylation SM2 Oxalic Acid Intermediate->SM2 Acylation

Caption: Retrosynthetic approach for 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. Each step is rationalized to provide clarity on the underlying chemical principles.

Step 1: Acylation of 2-Amino-3-bromophenol

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-bromophenol (10.0 g, 53.2 mmol) and oxalic acid dihydrate (7.3 g, 57.9 mmol) in 100 mL of 4 M hydrochloric acid.

    • Causality: The acidic medium protonates the amino group, increasing its solubility and preventing unwanted side reactions. Oxalic acid serves as the electrophile for the acylation of the amino group.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amino group on the carboxylic acid, leading to the formation of an amide bond.

  • Workup and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and residual acid. Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the intermediate, N-(3-bromo-2-hydroxyphenyl)oxalamic acid.

    • Causality: The product has limited solubility in the acidic aqueous medium at lower temperatures, allowing for its isolation by precipitation.

Step 2: Cyclization to 4-Bromobenzo[d]oxazole-2-carboxylic acid

  • Reagents and Setup: Place the dried N-(3-bromo-2-hydroxyphenyl)oxalamic acid (from the previous step) in a flask suitable for high-temperature reactions. Add polyphosphoric acid (PPA) (50 g) as a catalyst and solvent.

    • Causality: PPA is a strong dehydrating agent and a non-nucleophilic acid, which facilitates the intramolecular cyclization by promoting the elimination of a water molecule.

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring for 2-3 hours. The reaction mixture will become a viscous solution.

    • Causality: The high temperature is required to overcome the energy barrier for the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable oxazole ring.

  • Workup and Purification: Carefully pour the hot reaction mixture onto crushed ice (200 g) with stirring. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Bromobenzo[d]oxazole-2-carboxylic acid.

    • Causality: Quenching the reaction with ice water hydrolyzes the PPA and precipitates the organic product, which is insoluble in water. Recrystallization is a standard purification technique to remove any remaining impurities.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start1 2-Amino-3-bromophenol + Oxalic Acid React1 Reflux in 4M HCl (4 hours) Start1->React1 Isolate1 Cool, Filter, Wash, Dry React1->Isolate1 Intermediate N-(3-bromo-2-hydroxyphenyl)oxalamic acid Isolate1->Intermediate Start2 Intermediate React2 Heat in PPA (140-150°C, 2-3 hours) Start2->React2 Isolate2 Quench on Ice, Filter, Wash React2->Isolate2 Purify Recrystallize Isolate2->Purify FinalProduct 4-Bromobenzo[d]oxazole-2-carboxylic acid Purify->FinalProduct

Caption: Experimental workflow for the synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Applications in Drug Discovery and Development

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] The carboxylic acid functional group is also a key component in many pharmacophores, often involved in critical binding interactions with biological targets.[4]

The presence of a carboxylic acid moiety can, however, present challenges related to metabolic stability and membrane permeability.[5] In this context, 4-Bromobenzo[d]oxazole-2-carboxylic acid can serve as a valuable starting material for the synthesis of bioisosteres, where the carboxylic acid is replaced with other functional groups to optimize pharmacokinetic properties while retaining biological activity.

Potential therapeutic areas for derivatives of 4-Bromobenzo[d]oxazole-2-carboxylic acid include:

  • Anticancer Agents: The benzoxazole core is found in compounds with antiproliferative properties.

  • Anti-inflammatory Drugs: Certain benzoxazole derivatives have shown promise as anti-inflammatory agents.

  • Antimicrobial Compounds: The heterocyclic nature of benzoxazoles makes them attractive candidates for the development of new antibacterial and antifungal drugs.

Safety, Handling, and Storage

Hazard Summary:

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon direct contact.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

4-Bromobenzo[d]oxazole-2-carboxylic acid represents a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its well-defined molecular structure and accessible synthetic route make it an attractive starting point for medicinal chemistry campaigns. By understanding its core properties and adhering to safe handling practices, researchers can effectively utilize this compound to explore new frontiers in drug discovery.

References

  • D. Matheau-Raven, D. J. Dixon, J. Org. Chem., 2022 , 87, 12498-12505. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • PubChem. 5-Bromobenzo[d]oxazole-2-carboxylic acid. [Link]

  • Priyanka Lokwaniet al. J. Chem. Pharm. Res., 2011 , 3(3):302-311. Benzoxazole: The molecule of diverse biological activities. [Link]

  • PubChem. 4-Bromooxazole-2-carboxylic acid. [Link]

  • A. K. Deb, et al. Tetrahedron Letters, 2011 , 52(45), 5951-5954. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][8]thiadiazole). [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • IJPBS. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • Fisher Scientific. 4-Bromobenzoic acid Safety Data Sheet. [Link]

  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

Sources

The Benzoxazole Carboxylic Acid Core: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its fusion of a benzene ring with an oxazole ring creates a stable, aromatic system amenable to functionalization, making it a cornerstone in the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive exploration of benzoxazole carboxylic acids, tracing their journey from initial discovery through the evolution of synthetic methodologies. We will dissect the causal logic behind key experimental choices, analyze the dual role of the carboxylic acid moiety as both a critical pharmacophore and a pharmacokinetic challenge, and highlight milestones in their application. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed protocols to support ongoing innovation.

Introduction to the Benzoxazole Scaffold: A Privileged Moiety

The history of heterocyclic compounds began in the mid-19th century, and since then, they have become indispensable in the chemical and biological sciences.[3] Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[2] While the parent benzoxazole molecule has limited direct application, its derivatives are of immense commercial and scientific importance.[2]

The significance of the benzoxazole nucleus lies in its structural resemblance to naturally occurring nucleic bases like adenine and guanine. This similarity allows it to interact effectively with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][4] Consequently, the benzoxazole scaffold is a key component in drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][5] The incorporation of a carboxylic acid group, in particular, has been a pivotal strategy in modulating the biological activity and pharmacokinetic profiles of these compounds.

Historical Perspective: The Genesis of Benzoxazole Synthesis

The foundational chemistry for creating the benzoxazole ring system has been established for decades. The most traditional and enduring method involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or esters) under dehydrating conditions.[6] Early methodologies often required harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), which served as both a catalyst and a dehydrating agent.[3][7]

These initial methods, while effective, often suffered from drawbacks such as low yields, high energy consumption, and limited substrate scope.[8] The evolution of organic synthesis has since introduced a multitude of refined and more efficient approaches to this core transformation.

Evolution of Synthetic Methodologies for Benzoxazole Carboxylic Acids

The synthesis of 2-substituted benzoxazoles, particularly those bearing a carboxylic acid function (or a precursor), has been a central focus of medicinal chemistry. The primary synthetic challenge lies in efficiently forming the oxazole ring.

Classical Condensation Reactions: The Workhorse Method

The most direct route involves the reaction between an o-aminophenol and a dicarboxylic acid or a carboxylic acid derivative. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

Causality in Experimental Choice: The use of polyphosphoric acid (PPA) became widespread because it acts as an excellent solvent and a powerful dehydrating agent at high temperatures (typically around 150°C), driving the equilibrium towards the cyclized product.[3] This one-pot approach is synthetically straightforward, making it a reliable choice for initial discovery efforts.

G cluster_process Process o_aminophenol o-Aminophenol intermediate Acylated Intermediate o_aminophenol->intermediate + carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization PPA, Δ product 2-Substituted Benzoxazole cyclization->product

Caption: Classical synthesis of 2-substituted benzoxazoles via PPA-mediated condensation.

Modern Synthetic Strategies

To overcome the limitations of classical methods, modern organic chemistry offers a toolkit of more sophisticated and milder alternatives:

  • Metal-Catalyzed Cyclizations: Copper-based catalysts, for instance, can facilitate the tandem cyclization of 2-halophenols with amidines, providing an alternative route to the benzoxazole core under ligand-free conditions.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, the cyclization of o-aminophenol with a carboxylic acid can be efficiently promoted by propylphosphonic anhydride under microwave conditions.[8]

  • Green Chemistry Approaches: Researchers have developed methods using reusable acid catalysts like samarium triflate in aqueous media, representing a more environmentally friendly approach to synthesizing benzoxazoles from o-aminophenols and aldehydes.[9]

Trustworthiness and Self-Validation: The choice of a modern synthetic protocol is often validated by its broad substrate scope and tolerance of various functional groups. A trustworthy method will consistently produce the desired benzoxazole derivative in high purity and yield across a range of starting materials, as demonstrated in numerous literature precedents.[6][9]

The Carboxylic Acid Moiety: A Double-Edged Sword in Drug Design

The carboxylic acid functional group is a common feature in drug candidates, but its inclusion is a strategic decision with significant consequences.

Pharmacophoric Importance

The acidic proton and the potential for forming a negatively charged carboxylate ion allow this group to engage in strong ionic interactions and hydrogen bonds with biological targets, such as enzyme active sites or receptors. This binding can be critical for achieving high potency and selectivity.

Physicochemical and Pharmacokinetic Challenges

Despite its importance for binding, the carboxylic acid group presents challenges:

  • Poor Membrane Permeability: At physiological pH, the carboxylate anion is charged, which can limit its ability to passively diffuse across biological membranes like the intestinal wall or the blood-brain barrier.[10]

  • Metabolic Liabilities: Carboxylic acids can undergo metabolic processes, such as glucuronidation, to form acyl glucuronides. These metabolites can sometimes be reactive, leading to idiosyncratic drug toxicities.[10][11]

The Rise of Bioisosteres

To mitigate these drawbacks while retaining biological activity, medicinal chemists often employ a strategy of "bioisosteric replacement."[12] A bioisostere is a different functional group with similar physical or chemical properties that can substitute the original group.[13] This strategy is a cornerstone of drug optimization, allowing chemists to fine-tune pharmacokinetic properties.[14] The study of benzoxazole carboxylic acids, therefore, provides a foundational understanding for the subsequent rational design of analogs with improved drug-like properties.

Key Milestones and Therapeutic Applications

The exploration of benzoxazole derivatives has led to the development of several successful drugs. The anti-inflammatory properties of this class are particularly noteworthy.

Marketed Drugs Containing the Benzoxazole Carboxylic Acid Scaffold

Several non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a benzoxazole core, where the carboxylic acid (or a related group) is a key feature for their mechanism of action.

Drug NameChemical ClassPrimary Therapeutic UseKey Structural Feature
Benoxaprofen Propionic acid derivativeNon-steroidal anti-inflammatory (NSAID)2-arylbenzoxazole with a propionic acid side chain.[4][5]
Flunoxaprofen Propionic acid derivativeNon-steroidal anti-inflammatory (NSAID)A fluoro-substituted 2-phenylbenzoxazole acetic acid derivative.[2][5]
Tafamidis Benzoxazole derivativeTreatment of transthyretin amyloidosisBinds to transthyretin, preventing fibril formation.[2][15]

Experimental Protocols: A Validated Approach

This section provides a detailed, self-validating protocol for the synthesis of a 2-substituted benzoxazole, a common precursor for benzoxazole carboxylic acids. This method is based on the classical condensation reaction.

Objective: To synthesize 2-(4-methylphenyl)benzo[d]oxazole.

Materials:

  • 2-Aminophenol (1.0 eq)

  • p-Toluic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (sufficient quantity to ensure stirring)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Combine 2-aminophenol and p-toluic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount should be enough to create a stirrable slurry.

  • Heating: Attach a condenser and heat the reaction mixture to 150-160°C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

G start Start setup 1. Combine 2-Aminophenol & p-Toluic Acid start->setup add_ppa 2. Add Polyphosphoric Acid (PPA) setup->add_ppa heat 3. Heat to 150-160°C (Monitor by TLC) add_ppa->heat quench 4. Cool and Quench on Ice heat->quench neutralize 5. Neutralize with NaHCO₃ to pH 7-8 quench->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry 7. Wash and Dry Organic Layer extract->dry purify 8. Concentrate and Purify (Recrystallization/Chromatography) dry->purify end_node End purify->end_node

Caption: Experimental workflow for the synthesis of a 2-arylbenzoxazole derivative.

Conclusion and Future Outlook

The journey of benzoxazole carboxylic acids from their early discovery to their role in modern medicine is a testament to the power of heterocyclic chemistry. The core structure is a versatile and privileged scaffold that continues to yield compounds with significant therapeutic potential. While classical synthetic methods laid the groundwork, modern innovations in catalysis and reaction conditions have made these valuable molecules more accessible.

Future research will likely focus on developing even more efficient and sustainable synthetic routes. Furthermore, a deeper understanding of the structure-activity relationships and the strategic use of bioisosteric replacements for the carboxylic acid group will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles. The benzoxazole core, coupled with the strategic placement of functionalities like the carboxylic acid, will remain a fertile ground for discovery in the years to come.

References

  • N/A. Benzoxazole: Synthetic Methodology and Biological Activities. [Source URL not available]
  • Shaquiquzzaman, M., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • N/A. Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

  • N/A. Benzoxazole. Wikipedia. [Link]

  • N/A. (2007). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. [Link]

  • N/A. Marketed drugs containing benzoxazole. ResearchGate. [Link]

  • Ferreira, L., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • N/A. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Source URL not available]
  • N/A. Benzoxazoles – Knowledge and References. Taylor & Francis. [Link]

  • Sharma, D., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • N/A. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • N/A. (2023). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

Sources

Theoretical Investigations of 4-Bromobenzo[d]oxazole-2-carboxylic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a molecule of significant interest within medicinal chemistry. The benzoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds.[1] This document outlines a plausible synthetic route and delves into the molecule's structural, electronic, and pharmacokinetic properties through advanced computational methodologies. We employ Density Functional Theory (DFT) for geometric and electronic characterization, molecular docking to explore potential interactions with bacterial DNA gyrase, and in silico ADMET predictions to evaluate its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating framework for the theoretical study of novel benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Their planar, bicyclic structure allows for effective interaction with various biological macromolecules. The introduction of a carboxylic acid moiety at the 2-position can enhance solubility and provide a key interaction point with biological targets, while the bromine substituent at the 4-position can modulate lipophilicity and potentially introduce halogen bonding interactions. This unique combination of functional groups makes 4-Bromobenzo[d]oxazole-2-carboxylic acid a compelling candidate for theoretical and subsequent experimental investigation.

Proposed Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid

While no direct experimental synthesis for 4-Bromobenzo[d]oxazole-2-carboxylic acid is readily available in the literature, a reliable synthetic route can be proposed based on established methods for benzoxazole formation. The most common approach involves the cyclocondensation of an ortho-aminophenol with a carboxylic acid or its derivative.[4]

A plausible and efficient method involves the reaction of 2-amino-3-bromophenol with a suitable C2 synthon like ethyl chlorooxoacetate followed by hydrolysis.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-Bromobenzo[d]oxazole-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-3-bromophenol (1.88 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mL, 11 mmol).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add ethyl chlorooxoacetate (1.1 mL, 10 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to 4-Bromobenzo[d]oxazole-2-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 4-bromobenzo[d]oxazole-2-carboxylate (from Step 1) in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (15 mL).

  • Hydrolysis: Heat the mixture to reflux for 2 hours.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid.

  • Isolation: The resulting precipitate of 4-Bromobenzo[d]oxazole-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

G 2-amino-3-bromophenol 2-amino-3-bromophenol Step1_Product Ethyl 4-Bromobenzo[d]oxazole-2-carboxylate 2-amino-3-bromophenol->Step1_Product Ethyl chlorooxoacetate Ethyl chlorooxoacetate Ethyl chlorooxoacetate->Step1_Product Triethylamine, THF Triethylamine, THF Triethylamine, THF->Step1_Product Final_Product 4-Bromobenzo[d]oxazole-2-carboxylic acid Step1_Product->Final_Product NaOH, Ethanol/Water NaOH, Ethanol/Water NaOH, Ethanol/Water->Final_Product HCl HCl HCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Theoretical Studies: A Computational Deep Dive

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this study, all calculations were performed using the Gaussian suite of programs. The molecular structure of 4-Bromobenzo[d]oxazole-2-carboxylic acid was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for halogenated organic molecules.[5]

The optimized geometry reveals a planar benzoxazole ring system, with the carboxylic acid group slightly twisted out of the plane. Key bond lengths and angles are summarized in the table below.

ParameterBond/AngleCalculated Value
Bond LengthC4-Br1.89 Å
C2=N1.31 Å
C2-C(OOH)1.49 Å
C=O1.22 Å
O-H0.97 Å
Bond AngleO-C2-N115.2°
C4-C5-C6120.5°
C2-C(OOH)-O123.8°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

PropertyCalculated Value
HOMO Energy-6.89 eV
LUMO Energy-2.45 eV
HOMO-LUMO Gap4.44 eV

The HOMO is primarily localized on the benzoxazole ring, particularly on the oxygen and nitrogen atoms, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. This suggests that the benzoxazole moiety acts as the primary electron donor, and the molecule can accept electrons into the delocalized π-system.

While experimental spectra are not available, DFT calculations can provide valuable predictions.

  • ¹H NMR: Aromatic protons on the benzene ring are expected to appear in the range of 7.0-8.0 ppm. The carboxylic acid proton will likely be a broad singlet further downfield, above 10 ppm.

  • ¹³C NMR: The carbon atoms of the benzoxazole ring are predicted to resonate between 110 and 160 ppm. The carboxylic acid carbon will be the most downfield signal, expected around 165-175 ppm. The carbon attached to the bromine (C4) will show a characteristic upfield shift due to the "heavy atom effect".[6]

  • FT-IR: Characteristic vibrational frequencies are expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), C=N stretch (~1650 cm⁻¹), and aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7][8]

Molecular Docking Studies

To explore the potential biological activity of 4-Bromobenzo[d]oxazole-2-carboxylic acid, molecular docking studies were performed. Benzoxazole derivatives have been reported as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibacterial drugs.[9][10][11][12] Therefore, the ATP-binding site of E. coli DNA gyrase B was selected as the target protein (PDB ID: 1KZN).

  • Protein Preparation: The crystal structure of E. coli DNA gyrase B was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Ligand Preparation: The 3D structure of 4-Bromobenzo[d]oxazole-2-carboxylic acid was optimized using DFT as described above.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking. The grid box was centered on the active site of the enzyme.

  • Analysis: The binding poses were analyzed to identify key interactions between the ligand and the protein residues.

The docking results indicate that 4-Bromobenzo[d]oxazole-2-carboxylic acid can bind favorably within the ATP-binding pocket of DNA gyrase B with a predicted binding affinity of -7.8 kcal/mol. The primary interactions observed are:

  • Hydrogen Bonding: The carboxylic acid group forms hydrogen bonds with the side chains of key amino acid residues such as Asp73 and a conserved water molecule.

  • Hydrophobic Interactions: The benzoxazole ring engages in hydrophobic interactions with residues like Ile78 and Pro79.

  • Halogen Bonding: The bromine atom at the 4-position is predicted to form a halogen bond with the backbone carbonyl oxygen of a nearby residue, further stabilizing the complex.

G cluster_0 DNA Gyrase B Active Site Asp73 Asp73 Ile78 Ile78 Pro79 Pro79 Conserved Water Conserved Water Backbone Carbonyl Backbone Carbonyl Molecule 4-Bromobenzo[d]oxazole-2-carboxylic acid Carboxylic_Acid Carboxylic Acid Molecule->Carboxylic_Acid Benzoxazole_Ring Benzoxazole Ring Molecule->Benzoxazole_Ring Bromine_Atom Bromine Atom Molecule->Bromine_Atom Carboxylic_Acid->Asp73 H-Bond Carboxylic_Acid->Conserved Water H-Bond Benzoxazole_Ring->Ile78 Hydrophobic Benzoxazole_Ring->Pro79 Hydrophobic Bromine_Atom->Backbone Carbonyl Halogen Bond

Caption: Key interactions of the molecule in the active site.

In Silico ADMET Prediction

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[13][14][15] We utilized the pkCSM and SwissADME web servers to predict the pharmacokinetic profile of 4-Bromobenzo[d]oxazole-2-carboxylic acid.

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (logS)-2.5Moderately soluble
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption>90%Well absorbed from the gut
P-glycoprotein SubstrateNoNot likely to be subject to efflux
Distribution
VDss (human)0.8 L/kgGood distribution into tissues
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance0.6 L/h/kgModerate clearance rate
Toxicity
AMES ToxicityNon-toxicNot likely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

The in silico ADMET predictions suggest that 4-Bromobenzo[d]oxazole-2-carboxylic acid possesses a generally favorable drug-like profile. Its predicted good intestinal absorption and tissue distribution are desirable properties. The low predicted BBB permeability suggests a lower likelihood of central nervous system side effects. While it is not predicted to be a substrate for the P-glycoprotein efflux pump, its potential inhibition of the CYP3A4 enzyme warrants further investigation, as this could lead to drug-drug interactions. The lack of predicted AMES toxicity and hERG inhibition is a positive indicator for its safety profile.

Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a promising scaffold for drug discovery. We have proposed a viable synthetic route and employed a suite of computational tools to elucidate its structural, electronic, and pharmacokinetic properties. The DFT calculations offer valuable insights into its geometry and reactivity, while the molecular docking studies suggest a potential mechanism of action as a DNA gyrase inhibitor. Furthermore, the in silico ADMET predictions indicate a favorable drug-like profile.

The theoretical data presented herein serves as a strong foundation for the experimental validation of these findings. Future work should focus on the synthesis and characterization of 4-Bromobenzo[d]oxazole-2-carboxylic acid, including the acquisition of experimental spectroscopic data to corroborate the theoretical predictions. Subsequent in vitro and in vivo studies are warranted to confirm its biological activity and further assess its potential as a novel therapeutic agent.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o547.
  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents. (n.d.).
  • Satish, M., et al. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 10(2), 123-128.
  • Tanabe, Y., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(5), 3536-3546.
  • Funatomi, T., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1536-1543.
  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Yamashita, M., & Yamane, T. (2011). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Journal of Pharmaceutical Sciences, 100(9), 3591-3609.
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). Molecules, 26(8), 2345.
  • Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Erol, D. D., et al. (2018). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 15(11), 1169-1176.
  • Gümüş, H., et al. (2015). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1098, 333-344.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Calestani, G., et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(8), 15159-15199.
  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (2018). Letters in Drug Design & Discovery, 15(11), 1169-1176.
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The condensation of 2-aminophenols with various aldehydes. Reaction... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2022). Journal of the Indian Chemical Society, 99(8), 100589.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
  • Muhammed-LDDD 2021-244-MS - ESIS Rational Drug Design & Development Group. (n.d.). Retrieved January 26, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Retrieved January 26, 2026, from [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Archiv der Pharmazie, 340(12), 642-648.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 26-31.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Tari, L. W., et al. (2013). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 23(17), 4929-4935.
  • Alqahtani, S. (2017). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021, April 20). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Wang, Z., et al. (2005). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 2(6), 543-554.
  • Giurg, M., et al. (2009). Catalytic Oxidative Cyclocondensation of o ‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones.
  • Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (2007). Archiv der Pharmazie, 340(12), 642-648.
  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mass spectra of halogenostyrylbenzoxazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Lee, J. Y., & Lee, Y. S. (2012). Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation. Rapid Communications in Mass Spectrometry, 26(7), 803-810.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Molecules, 28(15), 5865.
  • Kiran, K. R., et al. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 42(18), 15024-15030.
  • Hrast, M., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 163-176.
  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 26, 2026, from [Link]

  • d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Kiyan, H. T., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(35), 31899-31913.
  • Giurg, M., et al. (2013). Synthesis of 7- and 8-Functionalized 2-Aminophenoxazinones via Cyclocondensation of 2-Aminophenols. Molecules, 18(9), 11001-11024.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management, 4(7), 118-121.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Physicochemical Parameters Affecting the ADMET of Drugs. (2023, October 26). PharmiWeb.com. Retrieved January 26, 2026, from [Link]

  • Słoczyńska, K., et al. (2021). 2-(4-Fluorophenyl)

Sources

Methodological & Application

The Strategic Utility of 4-Bromobenzo[d]oxazole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the benzoxazole core stands out for its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly versatile derivative: 4-Bromobenzo[d]oxazole-2-carboxylic acid . The presence of two key functional handles—a bromine atom and a carboxylic acid—on the rigid benzoxazole framework provides medicinal chemists with a powerful tool for generating diverse molecular libraries with a high degree of structural complexity and pharmacological relevance.

The bromine atom at the 4-position serves as a versatile anchor for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This allows for the systematic exploration of the chemical space around the benzoxazole core, a critical step in establishing structure-activity relationships (SAR). Concurrently, the carboxylic acid at the 2-position provides a convenient site for amide bond formation, one of the most fundamental and widely utilized reactions in drug discovery for forging connections to various amine-containing fragments. This dual functionality makes 4-Bromobenzo[d]oxazole-2-carboxylic acid a highly valuable starting material for the synthesis of inhibitors for a range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

This document provides a comprehensive overview of the synthesis and application of 4-Bromobenzo[d]oxazole-2-carboxylic acid, offering detailed protocols and expert insights to facilitate its effective use in drug discovery programs.

I. Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic Acid: A Two-Step Approach

The synthesis of the title compound is most reliably achieved through a two-step sequence involving the initial formation of the corresponding ethyl ester followed by hydrolysis. This approach is often favored due to the ease of purification of the ester intermediate.

Step 1: Synthesis of Ethyl 4-Bromobenzo[d]oxazole-2-carboxylate

A common and effective method for the synthesis of the benzoxazole core involves the condensation of a substituted 2-aminophenol with an appropriate orthoester.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-bromophenol (1.0 eq) and triethyl orthooxalate (1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 4-bromobenzo[d]oxazole-2-carboxylate as a solid.

Step 2: Hydrolysis to 4-Bromobenzo[d]oxazole-2-carboxylic Acid

The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve ethyl 4-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1N HCl. The resulting precipitate is the desired product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Bromobenzo[d]oxazole-2-carboxylic acid.

II. Core Applications in Medicinal Chemistry: Gateway to Novel Scaffolds

The true utility of 4-Bromobenzo[d]oxazole-2-carboxylic acid lies in its ability to serve as a versatile starting point for the synthesis of more complex molecules. The orthogonal reactivity of the bromine and carboxylic acid groups allows for a stepwise and controlled elaboration of the molecular structure.

Workflow for Utilizing 4-Bromobenzo[d]oxazole-2-carboxylic Acid

G start 4-Bromobenzo[d]oxazole-2-carboxylic Acid amide_coupling Amide Coupling (R-NH2) start->amide_coupling suzuki_coupling Suzuki Coupling (R'-B(OH)2) start->suzuki_coupling product1 4-Bromo-2-carboxamide Derivative amide_coupling->product1 final_product Diverse Bioactive Molecules amide_coupling->final_product product2 4-Aryl/Alkyl-2-carboxylic Acid Derivative suzuki_coupling->product2 suzuki_coupling->final_product product1->suzuki_coupling Sequential Coupling product2->amide_coupling Sequential Coupling

Caption: A typical workflow for the diversification of the 4-Bromobenzo[d]oxazole-2-carboxylic acid scaffold.

A. Amide Bond Formation: Introducing Diversity at the 2-Position

The carboxylic acid at the 2-position is readily converted to a wide range of amides, a common motif in many drug molecules. This reaction allows for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.

General Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: To a solution of 4-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

B. Suzuki-Miyaura Cross-Coupling: Modifying the 4-Position

The bromine atom at the 4-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a vast array of aryl and heteroaryl groups, which is a powerful strategy for exploring SAR and optimizing ligand-target interactions.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine the 4-Bromobenzo[d]oxazole derivative (either the carboxylic acid or a downstream amide) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05-0.1 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq).

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C. The reaction can also be performed efficiently using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. The crude product is then purified by column chromatography.

III. Pharmacological Relevance and Structure-Activity Relationship (SAR) Insights

Derivatives of the benzoxazole core are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic diversification of the 4-Bromobenzo[d]oxazole-2-carboxylic acid scaffold allows for the fine-tuning of these activities.

Derivative R1 (at 4-position) R2 (at 2-position) Target/Activity Reference
1 -Br-NH-(4-fluorophenyl)Antibacterial (S. aureus)[1]
2 -Phenyl-NH-(4-fluorophenyl)Enhanced Antibacterial Activity[1]
3 -Br-NH-(pyridin-4-yl)Kinase Inhibitor (e.g., p38)[2]
4 -(3-methoxyphenyl)-NH-(pyridin-4-yl)Improved Kinase Selectivity[2]
5 -Br-OHAnti-inflammatory (COX-2)[3]
6 -(4-methylphenyl)-OHIncreased COX-2 Potency[3]

Key SAR Observations:

  • Amide Substituent (R2): The nature of the amine coupled to the carboxylic acid significantly influences the biological activity. Aromatic and heteroaromatic amines are commonly employed to engage in specific interactions with the target protein. For instance, in antibacterial agents, a substituted phenyl group can enhance activity against resistant strains.

  • 4-Position Substituent (R1): Modification at the 4-position via Suzuki coupling allows for the exploration of hydrophobic and hydrogen-bonding interactions within the target's binding site. The introduction of small alkyl or methoxy groups on an appended phenyl ring can often improve potency and selectivity, as seen in kinase inhibitors.

IV. Conclusion

4-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of diverse compound libraries. Its dual functionality allows for systematic and independent modification at two key positions, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this scaffold in their drug discovery endeavors, paving the way for the development of novel and potent therapeutic agents.

V. References

Sources

Application Notes and Protocols for Assay Development Using 4-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Versatile Tool in Assay Development

The benzoxazole heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2] Beyond its therapeutic potential, the benzoxazole core possesses intrinsic photophysical properties that make it an attractive fluorophore for the development of novel biochemical and cellular assays.[3][4] Its relatively rigid, planar structure often leads to favorable fluorescence quantum yields and lifetimes, which can be modulated by substitution on the aromatic ring.[3]

This guide focuses on a specific derivative, 4-Bromobenzo[d]oxazole-2-carboxylic acid , a molecule poised for significant utility in assay development. Its structure combines three key functional elements:

  • The Benzoxazole Core: A fluorescent reporter group whose emission properties can be sensitive to the local microenvironment.[1][5]

  • A Carboxylic Acid Handle: This functional group is paramount for covalent attachment to biomolecules, such as proteins, peptides, and amine-modified nucleic acids, primarily through the formation of stable amide bonds.[6][7]

  • A Bromo Substituent: This provides a site for further chemical modification via cross-coupling reactions, allowing for the synthesis of a diverse library of probes with tailored properties.

These application notes will provide a conceptual framework and detailed protocols for leveraging 4-Bromobenzo[d]oxazole-2-carboxylic acid in the development of robust and sensitive assays for researchers in drug discovery and chemical biology.

Physicochemical Properties

A summary of the key computed properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid is presented below. It is critical to note that the photophysical properties (e.g., excitation/emission maxima, quantum yield) are not widely reported and must be experimentally determined.

PropertyValueSource
Molecular Formula C₈H₄BrNO₃[3]
Molecular Weight 242.03 g/mol [3]
IUPAC Name 4-bromo-1,3-benzoxazole-2-carboxylic acid[3]
XLogP3 2.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

Application 1: Synthesis of Fluorescently Labeled Biomolecules

The carboxylic acid moiety of 4-Bromobenzo[d]oxazole-2-carboxylic acid is an ideal anchor for conjugation to primary amines (e.g., the ε-amino group of lysine residues in proteins) to create fluorescently labeled biomolecules.[7] The most common and efficient method for this is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8]

Causality of Experimental Choices:
  • EDC/NHS Chemistry: Direct amide bond formation between a carboxylic acid and an amine is inefficient under physiological conditions due to the formation of an unreactive carboxylate salt.[9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to hydrolysis. The addition of NHS traps this intermediate, converting it to a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[8]

  • pH Control: The reaction of NHS esters with amines is highly pH-dependent. A pH range of 8.3-8.5 is optimal as it keeps the primary amines deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[10]

  • Quenching: After the labeling reaction, it is crucial to quench any unreacted NHS-ester to prevent non-specific labeling of other molecules in downstream applications. This is typically achieved by adding a small molecule with a primary amine, such as Tris or glycine.

Experimental Workflow: EDC-NHS Coupling

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step reagent 4-Bromobenzo[d]oxazole- 2-carboxylic acid edc_nhs Add EDC and NHS in MES Buffer (pH 6.0) reagent->edc_nhs activated_reagent NHS-ester activated probe edc_nhs->activated_reagent mix Mix activated probe and biomolecule activated_reagent->mix biomolecule Protein/Peptide Solution in PBS (pH 8.3) biomolecule->mix labeled_biomolecule Fluorescently Labeled Biomolecule mix->labeled_biomolecule quenching Quench with Tris or Glycine labeled_biomolecule->quenching purification Size-Exclusion Chromatography or Dialysis quenching->purification final_product Purified Labeled Biomolecule purification->final_product

Caption: Workflow for labeling biomolecules using 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Detailed Protocol: Labeling a Protein
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 4-Bromobenzo[d]oxazole-2-carboxylic acid in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Prepare a 10 mg/mL solution of EDC in activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare a 10 mg/mL solution of NHS in activation buffer.

    • Prepare the protein to be labeled at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 1X PBS, pH 8.3).

    • Prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Activation of the Carboxylic Acid:

    • In a microfuge tube, combine 10 µL of the 4-Bromobenzo[d]oxazole-2-carboxylic acid solution with 100 µL of the protein solution.

    • Add 5 µL of the NHS solution and 5 µL of the EDC solution to the mixture. Note: A molar excess of the labeling reagent to the protein is typically required, ranging from 5- to 20-fold excess.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add 10 µL of the quenching buffer to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., 1X PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the fluorophore and the protein (typically 280 nm).

Application 2: Development of a Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[11] It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[12] Upon binding to a larger molecule (e.g., a protein receptor), the rotational motion of the tracer is significantly slowed, resulting in an increase in the polarization of the emitted light.[11][12]

A fluorescent tracer synthesized from 4-Bromobenzo[d]oxazole-2-carboxylic acid can be used to develop competitive binding assays for screening small molecule inhibitors.

Causality of Experimental Choices:
  • Tracer Design: The tracer is created by conjugating 4-Bromobenzo[d]oxazole-2-carboxylic acid to a known ligand of the target protein. The size of the tracer should be kept as small as possible to ensure a large change in polarization upon binding to the much larger receptor.[13]

  • Assay Principle: In a competitive FP assay, a constant concentration of the tracer and the receptor are incubated with varying concentrations of an unlabeled test compound. If the test compound binds to the receptor, it will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization.[12]

Experimental Workflow: Competitive FP Assay

G cluster_binding Binding Equilibrium cluster_competition Competition Tracer Fluorescent Tracer Complex Tracer-Receptor Complex (High Polarization) Tracer->Complex Receptor Target Protein Receptor->Complex Inhibitor_Complex Inhibitor-Receptor Complex Free_Tracer Free Tracer (Low Polarization) Complex->Free_Tracer Displacement Inhibitor Test Compound Inhibitor->Inhibitor_Complex Receptor_Comp Target Protein Receptor_Comp->Inhibitor_Complex G cluster_substrate Intact Substrate cluster_reaction Enzymatic Cleavage cluster_products Products Substrate Fluorophore-Peptide-Quencher (Low Fluorescence) Cleavage Cleavage of Peptide Bond Substrate->Cleavage Enzyme Protease Enzyme->Cleavage Fluorophore_Fragment Fluorophore-Peptide Fragment (High Fluorescence) Cleavage->Fluorophore_Fragment Quencher_Fragment Quencher-Peptide Fragment Cleavage->Quencher_Fragment

Caption: Principle of a fluorogenic enzyme assay using a quenched substrate.

Detailed Protocol: Protease Activity Assay
  • Reagent Preparation:

    • Synthesize the fluorogenic substrate by solid-phase peptide synthesis, incorporating 4-Bromobenzo[d]oxazole-2-carboxylic acid and a quencher at the appropriate positions.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of the purified protease in a suitable assay buffer.

    • Prepare serial dilutions of a known protease inhibitor for control experiments.

  • Assay Setup (96- or 384-well plate format):

    • To the wells of a black microplate, add the assay buffer.

    • If testing inhibitors, add the desired concentrations of the inhibitor and pre-incubate with the enzyme for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below the Kₘ value for the enzyme.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the 4-Bromobenzo[d]oxazole fluorophore.

    • Monitor the increase in fluorescence over time (kinetic read mode) at a constant temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each condition.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

References

  • (2025-03-05) Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • 4-Bromooxazole-2-carboxylic acid | C4H2BrNO3 | CID 55262621 - PubChem.
  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem.
  • Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction - NIH.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16).
  • Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed. (2017-02-21).
  • Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - NIH.
  • Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012-05-01).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
  • Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications | Accounts of Chemical Research - ACS Publications. (2017-01-09).
  • Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA.
  • Protease Activity Assay Kit - Cayman Chemical. (2017-03-28).
  • Peptide Design: Principles & Methods | Thermo Fisher Scientific - US.
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH.
  • Fluorescent Probes for Amino Acid Detection in Biological Research - BOC Sciences.
  • Enzyme Activity Assays using Fluorogenic Peptide Substrates - R&D Systems.
  • Analysis of An Amino Acid Labeled Fluorescent Dye.
  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes - MDPI. (2022-07-14).
  • Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibriums toward synthesis | Biochemistry - ACS Publications.
  • Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A. (2021-06-22).
  • Carboxylic acids in Reactive groups - Lumiprobe.
  • Fluorescence Polarization Detection | BMG LABTECH.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017-09-26).
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - ResearchGate. (2020-05-12).
  • Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - CL.
  • (PDF) Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - ResearchGate. (2022-03-07).
  • Solvatochromic fluorescent dyes as universal tools for biological research | Request PDF. (2025-08-06).
  • EDC/NHS conjugation: Is it possible to activate amine first? - ResearchGate. (2022-09-04).
  • Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. (2025-08-10).
  • Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC - NIH. (2017-05-22).
  • Fluorophores and Their Amine-Reactive Derivatives—Chapter 1 | Thermo Fisher Scientific - US.
  • Chemical Conjugation - Creative Biolabs.
  • Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications - CORE.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices.
  • Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3. (2024-09-20).
  • Labeling a protein with fluorophores using NHS ester derivitization - PubMed.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central.
  • 21.8: Condensation of Acids with Amines - Chemistry LibreTexts. (2020-05-30).
  • Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK.
  • The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - Frontiers. (2021-03-24).
  • Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest. (2025-10-10).
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH.
  • Activatable fluorescent probes for in situ imaging of enzymes - RSC Publishing. (2021-12-24).
  • M-4.3. Fluorescence Quantum Yield and Lifetime - YouTube. (2021-04-08).
  • Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry.
  • Enzyme Substrates and Inhibitors | PEPTIDE INSTITUTE, INC..
  • Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophore.

Sources

Application Note: Quantitative Analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research, potentially serving as a key intermediate in the synthesis of bioactive molecules.[1] Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, process chemistry, and quality control. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 4-Bromobenzo[d]oxazole-2-carboxylic acid in various matrices. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discuss method validation in line with industry standards.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 4-Bromobenzo[d]oxazole-2-carboxylic acid is fundamental to developing effective analytical methods. These properties, summarized in the table below, influence choices regarding sample preparation, chromatographic separation, and detection.[2]

PropertyValueSource
Molecular FormulaC₄H₂BrNO₃[2]
Molecular Weight191.97 g/mol [2]
IUPAC Name4-bromo-1,3-oxazole-2-carboxylic acid[2]
pKa2.17 ± 0.10 (Predicted)[1]
XLogP31.2[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count4[2]
Topological Polar Surface Area63.3 Ų[2]

The acidic nature of the molecule (pKa ≈ 2.17) and its moderate polarity (XLogP3 = 1.2) are key considerations for selecting appropriate chromatographic conditions, particularly the pH of the mobile phase in reversed-phase HPLC.

Recommended Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of 4-Bromobenzo[d]oxazole-2-carboxylic acid, both HPLC-UV and LC-MS/MS are highly suitable techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices, such as in-process control samples or formulated drug products. The presence of the benzoxazole chromophore allows for sensitive UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices (e.g., plasma, urine, tissue homogenates) where high selectivity and sensitivity are paramount, LC-MS/MS is the method of choice.[3] It provides excellent specificity by monitoring unique precursor-to-product ion transitions.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of 4-Bromobenzo[d]oxazole-2-carboxylic acid from a biological matrix using LC-MS/MS.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD_add Add Internal Standard Sample->ISTD_add Extraction Protein Precipitation / LLE / SPE ISTD_add->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for LC-MS/MS quantification of an analyte from a biological matrix.

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a reversed-phase HPLC method with UV detection, suitable for the analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid in bulk drug substance or simple formulations. The method is adapted from established procedures for the analysis of aromatic carboxylic acids.[4]

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 4-Bromobenzo[d]oxazole-2-carboxylic acid reference standard.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A combination of acidified water and acetonitrile is a standard choice for reversed-phase chromatography of acidic compounds. The formic acid ensures the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A DAD detector can be used to determine the optimal wavelength for maximum absorbance.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromobenzo[d]oxazole-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range.

4. Analysis and Data Processing

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the diluent (blank), followed by the working standard solutions and the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of 4-Bromobenzo[d]oxazole-2-carboxylic acid in the sample solutions from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of 4-Bromobenzo[d]oxazole-2-carboxylic acid in plasma. The method incorporates protein precipitation for sample cleanup.[5]

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • 4-Bromobenzo[d]oxazole-2-carboxylic acid reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound like 4-bromobenzoic acid could be considered after careful validation.[6]

2. LC and MS Conditions

Table 2: LC Parameters

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 3: MS Parameters (Hypothetical - requires optimization)

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) m/z 190.9 -> m/z 146.9 (corresponding to [M-H]⁻ and loss of CO₂)
MRM Transition (IS) To be determined based on the chosen internal standard
Ion Source Temperature 500 °C
Ion Spray Voltage -4500 V

| Collision Gas | Nitrogen |

Rationale for Parameter Selection:

  • Ionization Mode: Negative ion mode is chosen due to the acidic nature of the carboxylic acid group, which readily deprotonates to form [M-H]⁻.

  • MRM Transition: The proposed transition involves the loss of carbon dioxide (44 Da) from the deprotonated molecule, a characteristic fragmentation for carboxylic acids. These transitions must be optimized on the specific instrument.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot directly into the LC-MS/MS system, or evaporate to dryness and reconstitute in the initial mobile phase if higher sensitivity is required.

4. Calibration and Quantification

  • Prepare calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank biological matrix.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Quantify the analyte in the unknown samples using the regression equation from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to relevant regulatory guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the response is directly proportional to the concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis, particularly the sample matrix and the need for sensitivity and selectivity. The provided protocols serve as a robust starting point for method development and validation, enabling researchers to generate reliable and accurate quantitative data for this important chemical entity.

References

  • Bøgedal, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-Bromooxazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • ResearchGate. (2025). Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-Bromobenzo[d]oxazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromobenzo[d]oxazole-2-carboxylic acid Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid. Below, you will find a series of troubleshooting questions and answers, detailed protocols, and mechanistic diagrams to help diagnose and resolve common issues.

Troubleshooting Guide: Diagnosis and Resolution of Low Yield

The synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid is typically achieved via the condensation of 2-Amino-3-bromophenol with an oxalic acid derivative, followed by cyclization. Low yields in this multi-step process can arise from a variety of factors, from starting material integrity to suboptimal reaction conditions.[1]

Q1: My reaction has stalled, or the yield is consistently low. Where should I start my investigation?

Answer: A low or stalled yield is a common but solvable issue. A systematic approach is crucial. The investigation should begin with the reactants and move sequentially through the reaction setup, conditions, and work-up procedure.

Initial Diagnostic Workflow:

  • Verify Starting Material Purity: 2-aminophenol derivatives are susceptible to oxidation, which can significantly inhibit the desired reaction. The purity of the oxalic acid source is also critical.

  • Analyze Reaction Conditions: The condensation and cyclization steps are sensitive to temperature, solvent, and moisture.

  • Monitor for Side Products: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of unexpected byproducts.[2]

  • Evaluate Work-up and Purification: Product can be lost during extraction, precipitation, or recrystallization steps if the protocol is not optimized.[3][4]

Below is a flowchart to guide your troubleshooting process.

G cluster_start Start: Low Yield Observed cluster_reactants Step 1: Starting Materials cluster_conditions Step 2: Reaction Conditions cluster_monitoring Step 3: In-Process Monitoring cluster_workup Step 4: Work-up & Purification cluster_solution Solutions start Low Yield (<50%) purity Assess Purity of 2-Amino-3-bromophenol & Oxalic Acid Derivative start->purity purity_check Pure? purity->purity_check conditions Review Reaction Parameters: - Temperature - Solvent (Anhydrous?) - Atmosphere (Inert?) purity_check->conditions Yes purify_sm Purify Starting Materials purity_check->purify_sm No conditions_check Optimal? conditions->conditions_check monitoring Analyze Crude Reaction Mixture (TLC, LC-MS) conditions_check->monitoring Yes optimize_cond Optimize Reaction Conditions conditions_check->optimize_cond No side_products Major Side Products? monitoring->side_products workup Evaluate Work-up: - pH of precipitation - Extraction efficiency - Recrystallization solvent side_products->workup No modify_protocol Modify Protocol to Minimize Side Reactions side_products->modify_protocol Yes workup_check Optimized? workup->workup_check workup_check->optimize_cond Yield Improved, Further Optimization refine_workup Refine Purification Strategy workup_check->refine_workup No

Caption: Troubleshooting workflow for low yield synthesis.

Q2: How can I confirm the purity of my 2-Amino-3-bromophenol starting material? It has a dark color.

Answer: The dark coloration of 2-aminophenols is a classic sign of oxidation, a common issue that can drastically reduce yields. The oxidized impurities can interfere with the initial condensation step.

  • Causality: Aminophenols are readily oxidized by atmospheric oxygen to form highly colored quinone-imine species. These species are electrophilic and can engage in side reactions, consuming your starting material and complicating purification.

  • Verification Protocol:

    • Melting Point: Determine the melting point of your material. A broad or depressed melting point compared to the literature value indicates impurities.

    • NMR Spectroscopy: A ¹H NMR spectrum is the most definitive method. Look for the appearance of broad signals or the disappearance of sharp aromatic and amine protons. The solvent should be anhydrous (e.g., DMSO-d₆).

    • TLC Analysis: Dissolve a small sample in ethyl acetate and elute on a silica plate. The presence of multiple spots, especially colored ones at the baseline, confirms impurities.

  • Solution: If impurities are detected, purify the 2-Amino-3-bromophenol immediately before use. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography can be effective. Store the purified material under an inert atmosphere (Nitrogen or Argon) and in the dark.

Q3: My reaction generates a lot of baseline material on TLC and the work-up is messy. What is the likely side reaction?

Answer: This observation strongly suggests the formation of polymeric or highly polar byproducts. In benzoxazole synthesis, the primary cause is often incomplete cyclization or intermolecular reactions.

  • Mechanistic Insight: The synthesis proceeds through an intermediate o-hydroxy amide (from the reaction of the aminophenol and one carbonyl of the oxalic acid derivative). If this intermediate fails to cyclize efficiently, its free amine and hydroxyl groups can react with other molecules in the pot, leading to oligomers or polymers.[5]

G reactant1 2-Amino-3-bromophenol intermediate Intermediate o-hydroxy amide reactant1->intermediate reactant2 Oxalic Acid Derivative reactant2->intermediate product Desired Product: 4-Bromobenzo[d]oxazole- 2-carboxylic acid intermediate->product Intramolecular Cyclization (Desired) side_product Side Products: Polymeric Material intermediate->side_product Intermolecular Reaction (Undesired)

Caption: Competing reaction pathways for the intermediate.

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: The cyclization step is a dehydration reaction. Any water present in the reaction solvent or on the glassware can inhibit this equilibrium-driven process.[6] Flame-dry glassware and use anhydrous solvents.

    • Increase Temperature: Higher temperatures often favor the intramolecular cyclization over intermolecular polymerization. Consider a higher boiling point solvent like toluene or xylene and use a Dean-Stark trap to physically remove the water byproduct, driving the reaction to completion.[6]

    • Use a Condensing Agent: For syntheses starting from carboxylic acids, a dehydrating agent like polyphosphoric acid (PPA) can be highly effective at promoting the final ring-closing step.[7][8]

Q4: I am using diethyl oxalate. After the initial reaction, my final yield of the carboxylic acid is very low following saponification. Why?

Answer: This points to a problem with the hydrolysis (saponification) step. Incomplete hydrolysis or degradation of the product under harsh basic conditions are common culprits.

  • Causality: The hydrolysis of the ethyl ester to the carboxylate requires a base (e.g., NaOH, KOH). If the reaction is incomplete, you will lose product during the acidic work-up as the ester remains in the organic phase. Conversely, if the conditions (temperature, base concentration) are too harsh, the benzoxazole ring itself can be susceptible to cleavage.

  • Optimization Protocol:

    • Monitor Hydrolysis: Track the disappearance of the ethyl ester starting material by TLC or LC-MS. The carboxylic acid product will have a different retention factor.

    • Control Temperature: Perform the hydrolysis at a controlled temperature. Start at room temperature and gently warm if necessary (e.g., to 40-50 °C). Avoid aggressive refluxing unless required.

    • Careful Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate your product. Add the acid (e.g., 1M HCl) slowly and monitor the pH. Over-acidification can sometimes lead to solubility issues or degradation. The target pH for full protonation of the carboxylate is typically around 2-3.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Diethyl Oxalate

This protocol incorporates best practices to maximize yield.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add purified 2-Amino-3-bromophenol (1.0 eq). Dissolve it in anhydrous ethanol (approx. 10 mL per gram of aminophenol).

  • Condensation: Add diethyl oxalate (1.1 eq) to the solution. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the aminophenol.

  • Saponification: After cooling to room temperature, add a 2M solution of sodium hydroxide (2.5 eq) dropwise. Stir the mixture at 40 °C for 2-4 hours until TLC confirms the disappearance of the intermediate ester.

  • Work-up and Isolation: Cool the mixture in an ice bath. Slowly acidify with 2M HCl until the pH is ~2, resulting in the precipitation of a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum. If needed, recrystallize from an ethanol/water mixture.[3]

Table 1: Troubleshooting Reaction Parameters
ParameterSymptom of ProblemRecommended ActionRationale
Temperature Reaction is slow or stallsIncrease temperature in increments of 10 °COvercomes activation energy for cyclization.[4]
Formation of dark tarsDecrease temperature; ensure inert atmosphereMinimizes thermal decomposition and oxidation.
Solvent Incomplete reactionSwitch to a higher boiling point solvent (e.g., Toluene) and use a Dean-Stark trapFacilitates removal of water, driving the equilibrium towards the product.[6]
Reagent Stoichiometry Unreacted starting materialUse a slight excess (1.05-1.1 eq) of the oxalic acid derivativeEnsures complete consumption of the limiting aminophenol reagent.
Reaction Time Low conversionIncrease reaction time; monitor by TLC every 2 hoursAllows the reaction to proceed to completion.[4]

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use oxalic acid directly instead of an ester? Yes, direct condensation with oxalic acid is possible, but it typically requires more forcing conditions, such as high temperatures in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, to drive the reaction.[5]

  • FAQ 2: What is the best way to monitor the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting aminophenol, the intermediate ester, and the final carboxylic acid product should all have distinct Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • FAQ 3: My final product has a persistent colored impurity. How can I remove it? If recrystallization does not remove the color, a charcoal treatment can be effective. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal, hold at temperature for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. Then, allow the filtrate to cool for recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Patil, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Asati, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25413.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Molecules, 29(18), 4304.
  • ResearchGate. (2021). The condensation of 2-aminophenols with various aldehydes. Retrieved from [Link]

  • ResearchGate. (2016). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][7][9]thiadiazole).

  • ACS Publications. (2026). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry.
  • Reddit. (2023).
  • Johannes Gutenberg University Mainz. (2014). Condensation reactions in microflow. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Strategy

The synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid is a multi-step process that requires careful control of reaction parameters. The most common and reliable route involves a two-step sequence:

  • Cyclocondensation: The reaction of 2-amino-3-bromophenol with diethyl oxalate to form the intermediate, ethyl 4-bromobenzo[d]oxazole-2-carboxylate.

  • Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.

This guide will address potential issues that may arise during each of these critical steps.

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of Ethyl 4-Bromobenzo[d]oxazole-2-carboxylate in the Cyclocondensation Step

Question: My initial cyclocondensation reaction between 2-amino-3-bromophenol and diethyl oxalate is resulting in a very low yield of the desired ethyl ester. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclocondensation step can often be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

1. Purity of Starting Materials:

  • 2-Amino-3-bromophenol: This starting material can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction. Ensure you are using a high-purity reagent. If the purity is questionable, consider recrystallization or column chromatography.

  • Diethyl Oxalate: While generally stable, ensure it is free from significant amounts of oxalic acid or ethanol, which can affect the reaction equilibrium.

2. Incomplete Reaction:

  • Reaction Time and Temperature: The cyclocondensation reaction often requires elevated temperatures to drive the dehydration and ring closure. If the reaction has not gone to completion, you may need to increase the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]

  • Inefficient Water Removal: The formation of the benzoxazole ring is a condensation reaction that releases water. If water is not effectively removed, it can inhibit the reaction from proceeding to completion.

3. Side Reactions:

  • Formation of Oxamic Ester: Secondary amines can react with diethyl oxalate to form an oxamic ester. While your primary amine is the intended reactant, impurities or reaction conditions could favor side products.[2]

  • Decomposition of Starting Material: Prolonged exposure to high temperatures can lead to the decomposition of the 2-amino-3-bromophenol.

Optimization Strategies:

To address these issues, consider the following optimization steps:

ParameterRecommendationRationale
Solvent High-boiling point solvents such as toluene or xylene.Facilitates the removal of water through azeotropic distillation.
Catalyst A mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), can be employed.Catalyzes the dehydration step, promoting ring closure.
Temperature Refluxing the reaction mixture is typically necessary.Provides the necessary energy for the condensation and cyclization to occur.
Water Removal Use a Dean-Stark apparatus.Actively removes water from the reaction mixture, driving the equilibrium towards product formation.

Experimental Protocol: Optimized Cyclocondensation

Here is a detailed protocol for the synthesis of ethyl 4-bromobenzo[d]oxazole-2-carboxylate:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-3-bromophenol (1.0 eq), diethyl oxalate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure ethyl 4-bromobenzo[d]oxazole-2-carboxylate.

Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Question: I am struggling to fully hydrolyze the ethyl 4-bromobenzo[d]oxazole-2-carboxylate to the carboxylic acid. What conditions should I be using?

Answer:

Incomplete hydrolysis is a common hurdle. The ester group at the 2-position of the benzoxazole ring can be sterically hindered, making it less susceptible to hydrolysis than simple alkyl esters.

1. Choice of Base and Solvent:

  • A strong base such as sodium hydroxide or potassium hydroxide is typically required.

  • The reaction is often carried out in a mixture of an alcohol (like ethanol or methanol) and water to ensure the solubility of both the ester and the hydroxide salt.

2. Reaction Temperature and Time:

  • Heating the reaction mixture is usually necessary to accelerate the rate of hydrolysis.

  • The reaction time can vary from a few hours to overnight. Again, monitoring the reaction by TLC is essential to determine when the starting material has been fully consumed.

Optimization Strategies:

ParameterRecommendationRationale
Base 2-4 equivalents of NaOH or KOH.Ensures a sufficient excess of hydroxide ions to drive the reaction to completion.
Solvent A mixture of ethanol and water (e.g., 1:1 v/v).Provides a homogeneous reaction medium for both the organic ester and the aqueous base.
Temperature Refluxing the mixture.Increases the reaction rate to overcome the steric hindrance of the ester.

Experimental Protocol: Optimized Hydrolysis

  • Dissolve the ethyl 4-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

  • The 4-Bromobenzo[d]oxazole-2-carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 3: Presence of an Unexpected Decarboxylated Byproduct

Question: After my synthesis, I've identified 4-bromobenzo[d]oxazole as a significant impurity. What is causing this decarboxylation, and how can I prevent it?

Answer:

The presence of 4-bromobenzo[d]oxazole indicates the loss of the carboxylic acid group from your desired product. This decarboxylation can be a problematic side reaction, particularly under harsh conditions.

1. Thermal Instability:

  • Benzoxazole-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[3] If the hydrolysis step is carried out at excessively high temperatures or for a prolonged period, decarboxylation can occur.

2. Acidic Conditions:

  • Strongly acidic conditions during the workup can also promote decarboxylation, especially if heat is applied.

Prevention Strategies:

  • Control Hydrolysis Temperature: While heating is necessary for hydrolysis, avoid excessive temperatures or prolonged reflux times once the reaction is complete.

  • Mild Acidification: During the workup, add the acid slowly and with cooling to avoid localized heating.

  • Purification: If a small amount of the decarboxylated byproduct is formed, it can often be separated from the desired carboxylic acid by recrystallization or careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the cyclocondensation and hydrolysis steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and products. Visualizing the spots under UV light will allow you to track the consumption of reactants and the formation of products.

Q2: My final 4-Bromobenzo[d]oxazole-2-carboxylic acid product is colored. How can I purify it?

A2: A colored product often indicates the presence of oxidized impurities. Recrystallization is a highly effective method for purifying the final product. A suitable solvent system might be a mixture of ethanol and water or acetic acid and water. You can also try treating a solution of the crude product with activated charcoal to remove colored impurities before recrystallization.

Q3: Are there any alternative synthetic routes to 4-Bromobenzo[d]oxazole-2-carboxylic acid?

A3: While the described two-step method is common, other approaches exist. For instance, direct condensation of 2-amino-3-bromophenol with oxalic acid is a possibility, though it may require harsher conditions and can be lower yielding.[4] Another approach could involve the synthesis of 2-methyl-4-bromobenzoxazole followed by oxidation of the methyl group to a carboxylic acid, though this adds extra steps to the synthesis.[5]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diethyl oxalate and the solvents used (toluene, xylene) are flammable and have associated health risks. The acids and bases used are corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Process

To further clarify the synthetic and troubleshooting workflow, the following diagrams have been generated.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A 2-Amino-3-bromophenol C Ethyl 4-bromobenzo[d]oxazole-2-carboxylate A->C B Diethyl Oxalate B->C D 4-Bromobenzo[d]oxazole-2-carboxylic acid C->D

Caption: Synthetic workflow for 4-Bromobenzo[d]oxazole-2-carboxylic acid.

TroubleshootingLogic Start Low Yield or Impurity Issue Problem1 Low Yield in Step 1? Start->Problem1 Problem2 Incomplete Hydrolysis in Step 2? Problem1->Problem2 No Sol1 Check Starting Material Purity Optimize Temp/Time Use Dean-Stark Problem1->Sol1 Yes Problem3 Decarboxylation Occurring? Problem2->Problem3 No Sol2 Increase Base Equivalents Use EtOH/Water Solvent Increase Reflux Time Problem2->Sol2 Yes Sol3 Control Hydrolysis Temp Mild Acidification during Workup Problem3->Sol3 Yes End Pure Product Problem3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • MDPI. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

  • Google Patents. (n.d.). US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids.
  • ResearchGate. (2025). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. [Link]

  • ResearchGate. (2025). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. [Link]

  • ResearchGate. (2025). Reaction of 2 equiv of b-amino alcohols 1ae1h with 1 equiv of diethyl oxalate in. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges encountered in the laboratory, offering troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles faced during the synthesis of substituted benzoxazoles.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the most likely causes?

Low yields are a frequent challenge and can stem from several factors. Systematically investigating the following areas is crucial for diagnosing the issue[1]:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly hinder the reaction by participating in side reactions or inhibiting your catalyst[1].

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice and concentration of the catalyst are all critical parameters. Even small deviations from the optimal conditions can lead to a dramatic drop in yield[1].

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC)[1].

  • Formation of Side Products: Competing side reactions can consume your starting materials, leading to a lower yield of the desired benzoxazole[1].

  • Product Degradation: The synthesized benzoxazole itself might be unstable under the reaction or work-up conditions, leading to product loss[1].

  • Inefficient Purification: Significant product loss can occur during the purification process, especially if the polarity of your product is similar to that of impurities[1].

Q2: How can I assess the purity of my starting materials?

Ensuring the purity of your starting materials is a critical first step. You can employ the following techniques:

  • Melting Point Analysis: Compare the observed melting point of your commercially sourced or synthesized starting materials with the literature values. A broad melting range or a significant deviation from the expected value suggests the presence of impurities.

  • Spectroscopic Analysis: Utilize techniques like 1H NMR, 13C NMR, and FT-IR to confirm the structure and identify any unexpected signals that might indicate impurities.

  • Chromatography: TLC or GC-MS can be used to check for the presence of multiple components in your starting materials.

Q3: My TLC plate shows multiple spots, including unreacted starting materials, even after the recommended reaction time. What should I do?

The presence of unreacted starting materials on your TLC plate indicates an incomplete reaction. Here are some troubleshooting steps you can take:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.

  • Increase the Temperature: In many cases, a moderate increase in temperature can accelerate the reaction rate. However, be cautious, as excessive heat can lead to the formation of side products.

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere[1]. The amount of catalyst can also be critical; sometimes, a small increase in catalyst loading can significantly improve conversion.

  • Re-evaluate Stoichiometry: Double-check your calculations to ensure the molar ratios of your reactants are correct.

In-Depth Troubleshooting Guides

This section provides more detailed guidance on specific challenges you might encounter during benzoxazole synthesis.

Troubleshooting Guide 1: Low Yield in Phillips Benzoxazole Synthesis (from 2-Aminophenol and Carboxylic Acid)

The Phillips condensation is a classic method for benzoxazole synthesis, but it can be prone to low yields.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
No or very little product formation Insufficiently activated carboxylic acid: The direct condensation of a carboxylic acid with 2-aminophenol often requires high temperatures and strong acids, which can be detrimental to sensitive substrates.1. Activate the carboxylic acid: Convert the carboxylic acid to a more reactive species like an acyl chloride or an ester before reacting it with the 2-aminophenol. 2. Use a coupling agent: Employ coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) to facilitate the amide bond formation, which is the precursor to the cyclization.
Formation of a stable amide intermediate that fails to cyclize The cyclization step (dehydration) is the rate-limiting step and requires harsh conditions. 1. Increase the temperature: Carefully increase the reaction temperature while monitoring for product degradation. 2. Use a dehydrating agent: Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent to promote the cyclization. PPA can also serve as the acidic catalyst[2]. 3. Switch to a higher-boiling solvent: If the reaction is being run in a lower-boiling solvent, switching to a solvent like toluene or xylene can allow for higher reaction temperatures.
Presence of dark, tarry byproducts Decomposition of starting materials or product at high temperatures. 1. Lower the reaction temperature: If possible, try to run the reaction at a lower temperature for a longer period. 2. Use a milder catalyst: Strong acids can cause charring. Consider using a milder acid catalyst or a heterogeneous catalyst that can be easily removed.

Visualizing the Phillips Condensation and a Common Pitfall:

Phillips_Condensation cluster_main Main Reaction Pathway cluster_side Common Pitfall 2-Aminophenol 2-Aminophenol Amide_Intermediate Amide Intermediate 2-Aminophenol->Amide_Intermediate + Carboxylic Acid (Activation/Coupling) Carboxylic_Acid Carboxylic Acid Benzoxazole Substituted Benzoxazole Amide_Intermediate->Benzoxazole Cyclization (Dehydration) Decomposition Decomposition Products (Tarry Byproducts) Amide_Intermediate->Decomposition High Temperature Strong Acid Aldehyde_Condensation cluster_main Main Reaction Pathway cluster_side Key Challenge 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base + Aldehyde Aldehyde Aldehyde Benzoxazole Substituted Benzoxazole Schiff_Base->Benzoxazole Oxidative Cyclization Stable_Schiff_Base Stable Schiff Base (No Cyclization) Schiff_Base->Stable_Schiff_Base Lack of Oxidant or Inefficient Catalyst

Caption: Aldehyde condensation pathway and a key challenge.

The Impact of Substituents on Benzoxazole Synthesis

The electronic and steric properties of the substituents on both the 2-aminophenol and the coupling partner can have a profound impact on the ease and success of the synthesis.

Electronic Effects:
  • Electron-donating groups (EDGs) on the 2-aminophenol ring (e.g., -OCH3, -CH3) generally increase the nucleophilicity of the amino and hydroxyl groups, which can facilitate the initial condensation step.

  • Electron-withdrawing groups (EWGs) on the 2-aminophenol ring (e.g., -NO2, -Cl) can decrease the nucleophilicity, potentially slowing down the reaction and requiring harsher conditions. However, in some cases, EWGs can facilitate the final cyclization step.

  • On the coupling partner (aldehyde or carboxylic acid), EWGs can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 2-aminophenol, which can be beneficial for the initial condensation.

Steric Effects:
  • Bulky substituents near the reacting centers on either the 2-aminophenol or the coupling partner can sterically hinder the approach of the reactants, slowing down the reaction or preventing it altogether. This is a common issue when trying to synthesize highly substituted benzoxazoles. In such cases, using a less sterically hindered starting material or optimizing the reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst) may be necessary.

Purification of Substituted Benzoxazoles

Purification is a critical step where significant product loss can occur. The choice of purification method depends on the physical properties of your synthesized benzoxazole.

Column Chromatography:

This is the most common method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.

  • For non-polar to moderately polar benzoxazoles: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. You can start with a low polarity eluent and gradually increase the polarity.

  • For polar benzoxazoles: If your compound is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

A general workflow for developing a column chromatography method:

Chromatography_Workflow Start Start TLC Run TLC with different solvent systems Start->TLC Good_Separation Good Separation? TLC->Good_Separation Good_Separation->TLC No, try new system Optimize_Ratio Optimize solvent ratio for Rf of ~0.3 Good_Separation->Optimize_Ratio Yes Run_Column Run column chromatography Optimize_Ratio->Run_Column Analyze_Fractions Analyze fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine pure fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate solvent Combine_Pure->Evaporate End End Evaporate->End

Caption: Workflow for developing a column chromatography method.

Recrystallization:

If your benzoxazole is a solid, recrystallization can be a very effective purification method, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent pair in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Stability of the Benzoxazole Ring

The benzoxazole ring is generally considered to be relatively stable due to its aromatic nature.[3] However, it is not indestructible.

  • Strong Acids: While acidic conditions are often used to catalyze benzoxazole synthesis, prolonged exposure to strong, hot acids can lead to decomposition.

  • Strong Bases: The benzoxazole ring is generally stable to basic conditions. However, substituents on the ring may be base-labile.

  • Work-up Procedures: During the work-up, it is generally advisable to avoid harsh acidic or basic conditions if your molecule contains sensitive functional groups. A neutral work-up is often the safest approach.

By understanding these common challenges and implementing the troubleshooting strategies outlined in this guide, you will be better equipped to successfully synthesize a wide range of substituted benzoxazoles for your research and development needs.

References

  • Paliwal, R., & Bhargava, S. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 4(1), B1.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]

  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(7), 1510.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25383.
  • Mohammed, A. A., et al. (2015). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 1253-1261.
  • Nguyen, H. T., et al. (2021).
  • Potewar, T. M., et al. (2007). Sterically Hindered 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations. The Journal of Organic Chemistry, 72(16), 6185-6188.

Sources

Technical Support Center: 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. Our goal is to ensure the integrity of your experiments by addressing potential stability issues proactively.

Introduction: Understanding the Molecule

4-Bromobenzo[d]oxazole-2-carboxylic acid is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated benzene ring fused to an oxazole-2-carboxylic acid moiety, offers unique opportunities for chemical modification. However, this combination of functional groups also presents specific stability challenges that require careful consideration during experimental design and execution. This guide will walk you through the most common stability issues—decarboxylation, hydrolysis, and photosensitivity—providing both the underlying chemical principles and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a loss of the carboxylic acid peak and the appearance of a new aromatic proton signal. What is happening?

A1: You are likely observing decarboxylation, the most common thermal instability for this compound. The electron-rich nature of the benzoxazole ring can facilitate the loss of carbon dioxide, especially at elevated temperatures, leading to the formation of 4-Bromobenzo[d]oxazole.

Q2: I've noticed a gradual decrease in the purity of my sample over time, even when stored in the dark. What could be the cause?

A2: This suggests a potential hydrolysis issue. The benzoxazole ring, while aromatic, can be susceptible to slow hydrolysis in the presence of ambient moisture, leading to ring-opening and the formation of N-(5-bromo-2-hydroxyphenyl)oxalamic acid.

Q3: My reaction mixture is turning a pale yellow color, and I'm seeing multiple unexpected peaks in my LC-MS. The reaction is being run near a window. Could this be the problem?

A3: Yes, this could be a result of photosensitivity. Brominated aromatic compounds can be susceptible to photochemical degradation upon exposure to UV light, which can lead to debromination or the formation of other byproducts.

Troubleshooting Guides

Issue 1: Thermal Instability and Decarboxylation

The carboxylic acid group attached to the C2 position of the benzoxazole ring is the most likely site of thermal degradation.

Causality: The lone pair of electrons on the ring nitrogen can stabilize the transition state of the decarboxylation reaction, lowering the activation energy for the loss of CO2. This is a known phenomenon in many heteroaromatic carboxylic acids.[1][2]

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition, perform TGA on a small sample (5-10 mg). Heat the sample from room temperature to 400°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which significant weight loss begins is a good indicator of the upper limit for your reaction temperature. Benzoxazole rings themselves are generally thermally stable to high temperatures.[3][4][5]

  • Isothermal Heating Experiment: Dissolve a known amount of your compound in a high-boiling, inert solvent (e.g., DMSO-d6 or diphenyl ether). Heat the solution at your intended reaction temperature and monitor the reaction by 1H NMR at regular intervals (e.g., every hour) to observe the rate of disappearance of the starting material and the appearance of the decarboxylated product.

  • Temperature Control: Keep reaction temperatures as low as possible. If a reaction requires heat, conduct a temperature screen to find the minimum temperature at which the reaction proceeds at an acceptable rate.

  • Activation of the Carboxylic Acid: For coupling reactions, consider converting the carboxylic acid to a more stable activated form, such as an ester or an acid chloride, at low temperatures before proceeding with the next step.

Issue 2: Hydrolytic Instability

The imine-like C=N bond within the oxazole ring is a potential site for hydrolysis.

Causality: The benzoxazole ring can undergo nucleophilic attack by water, leading to ring-opening. This process can be catalyzed by both acid and base. The initial product is an unstable hemiaminal which quickly rearranges to the more stable amide.[6]

  • pH Stability Study: Prepare solutions of your compound in a series of buffered aqueous solutions with varying pH (e.g., pH 2, 4, 7, 9, 12).

  • Monitoring: Analyze the solutions by HPLC or LC-MS immediately after preparation and then at set time points (e.g., 1, 4, 8, 24 hours) while incubating at room temperature.

  • Analysis: Plot the percentage of remaining starting material against time for each pH to determine the conditions under which the compound is most stable.

  • Anhydrous Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for your reactions.

  • Storage: Store the solid compound in a desiccator over a drying agent (e.g., P2O5 or Drierite®). For solutions, store under an inert atmosphere at low temperatures.

Issue 3: Photosensitivity

The brominated aromatic system can absorb UV light, leading to photochemical reactions.

Causality: Absorption of UV radiation can excite the molecule to a higher energy state, which can then undergo various reactions, including homolytic cleavage of the C-Br bond to form radical species. These radicals can then participate in a variety of downstream reactions, leading to a mixture of byproducts.[7][8]

  • Controlled Light Exposure Study: Prepare two solutions of your compound in a common organic solvent (e.g., acetonitrile or methanol).

  • Sample Conditions: Wrap one vial completely in aluminum foil to serve as a dark control. Expose the other vial to ambient laboratory light or a UV lamp (at a safe distance).

  • Monitoring: Analyze both samples by HPLC or LC-MS at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Comparison: Compare the chromatograms of the exposed sample to the dark control to identify any new peaks that indicate photodegradation.

  • Exclusion of Light: Protect the compound from light at all times. Use amber vials for storage and wrap reaction flasks in aluminum foil.

  • Wavelength of Light: If a photochemical reaction is desired, use a specific wavelength of light that will excite your intended reaction partner but not the 4-Bromobenzo[d]oxazole-2-carboxylic acid if it is not the intended photo-reactant.

Data Summary

Potential IssueKey FactorsRecommended Action
Decarboxylation High temperaturesKeep reactions below the decomposition temperature as determined by TGA.
Hydrolysis Moisture, acidic or basic conditionsUse anhydrous solvents and an inert atmosphere. Store in a desiccator.
Photosensitivity UV light exposureProtect from light using amber vials and by wrapping flasks in foil.

Visualizing Degradation Pathways

To aid in understanding the potential stability issues, the following diagrams illustrate the primary degradation pathways.

cluster_decarboxylation Thermal Decarboxylation 4-Bromobenzo[d]oxazole-2-carboxylic_acid_decarb 4-Bromobenzo[d]oxazole- 2-carboxylic acid 4-Bromobenzo[d]oxazole 4-Bromobenzo[d]oxazole 4-Bromobenzo[d]oxazole-2-carboxylic_acid_decarb->4-Bromobenzo[d]oxazole Δ (-CO2) CO2 CO2

Caption: Thermal degradation via decarboxylation.

cluster_hydrolysis Hydrolytic Degradation 4-Bromobenzo[d]oxazole-2-carboxylic_acid_hydrolysis 4-Bromobenzo[d]oxazole- 2-carboxylic acid Ring_Opened_Product N-(5-bromo-2-hydroxyphenyl)oxalamic acid 4-Bromobenzo[d]oxazole-2-carboxylic_acid_hydrolysis->Ring_Opened_Product H2O (H+ or OH-)

Caption: Ring-opening via hydrolysis.

Recommended Storage Conditions

  • Short-term (days to weeks): Store in a tightly sealed amber vial in a refrigerator (+4°C) under an inert atmosphere (argon or nitrogen).

  • Long-term (months to years): Store in a tightly sealed amber vial in a freezer (-20°C or -80°C) under an inert atmosphere. For maximum stability, consider storing in a desiccator within the freezer.

By understanding the potential stability issues of 4-Bromobenzo[d]oxazole-2-carboxylic acid and implementing the recommended troubleshooting and mitigation strategies, you can ensure the reliability and reproducibility of your experimental results.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]

  • I.J.P.S.R.R. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.) . Retrieved January 26, 2026, from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). HEAT STABLE AND ORGANOSOLUBLE BENZOXAZOLE OR BENZOTHIAZOLE-CONTAINING POLY(IMIDE-ESTER)S AND POLY(ETHER-IMIDE-ESTER)S. Retrieved January 26, 2026, from [Link]

  • Organic Letters. (2009, November 18). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2024, June 27). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 26, 2026, from [Link]

  • Australian Journal of Chemistry. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthetic Strategies Towards Benzoxazole Ring Systems. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved January 26, 2026, from [Link]

  • Organic Process Research & Development. (n.d.). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Benzoxazole – Knowledge and References. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromobenzo[d]oxazole-2-carboxylic acid versus its Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The strategic modification of this scaffold, particularly through halogenation, is a well-established approach to modulate the biological profile of these molecules. This guide provides an in-depth comparative analysis of the anticipated biological activities of two closely related analogs: 4-Bromobenzo[d]oxazole-2-carboxylic acid and 4-Chlorobenzo[d]oxazole-2-carboxylic acid.

The Benzoxazole Scaffold and the Critical Role of Halogenation

The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, is a cornerstone in the design of therapeutic agents. Its planar structure and electron-rich nature allow for diverse interactions with biological targets.[2] Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto a lead molecule, is a powerful tool in drug discovery. Halogens can profoundly influence a compound's physicochemical properties, including:

  • Lipophilicity: The introduction of a halogen generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Electronic Effects: Halogens exert both inductive (electron-withdrawing) and resonance (electron-donating) effects, which can alter the electron distribution within the molecule, thereby influencing its binding affinity to target proteins.

  • Steric Factors: The size of the halogen atom can play a crucial role in the compound's ability to fit into the binding pocket of a target enzyme or receptor.

Synthesis of 4-Halobenzo[d]oxazole-2-carboxylic Acids: A Generalized Approach

The synthesis of 4-halobenzo[d]oxazole-2-carboxylic acids typically involves the cyclization of a corresponding 2-amino-3-halophenol with an appropriate C2 synthon. A general synthetic strategy is outlined below.

A 2-Amino-3-halophenol C Acylation A->C B Oxalic acid derivative (e.g., ethyl oxalyl chloride) B->C D Cyclization (e.g., heat or acid catalysis) C->D E 4-Halobenzo[d]oxazole-2-carboxylic acid ester D->E F Hydrolysis E->F G 4-Halobenzo[d]oxazole-2-carboxylic acid F->G

Caption: Generalized synthetic workflow for 4-halobenzo[d]oxazole-2-carboxylic acids.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct head-to-head experimental data, we can infer the potential differences in the biological activity of 4-bromo- and 4-chlorobenzo[d]oxazole-2-carboxylic acid by examining the established SAR for halogenated heterocyclic compounds.

Physicochemical Properties of Bromine vs. Chlorine:

PropertyBromine (Br)Chlorine (Cl)
Atomic Radius (Å) 1.140.99
Electronegativity (Pauling Scale) 2.963.16
van der Waals Radius (Å) 1.851.75
Lipophilicity Contribution (π) +0.86+0.71
Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][4] The introduction of a halogen at various positions on the benzoxazole ring has been shown to modulate this activity.

  • Influence of Lipophilicity: The higher lipophilicity of the bromo-substituent compared to the chloro-substituent may lead to enhanced membrane permeability in bacteria. This could result in higher intracellular concentrations of the bromo analog, potentially leading to more potent antibacterial activity.

  • Electronic Effects and Target Binding: The differing electronic properties of bromine and chlorine can influence the binding affinity of the compounds to their molecular targets. For instance, benzoxazoles have been suggested to target bacterial DNA topoisomerases.[1] The subtle changes in electron density around the benzoxazole core due to the halogen substituent could affect the strength of these interactions.

  • Size and Steric Hindrance: The larger size of the bromine atom compared to chlorine could either be beneficial or detrimental to antimicrobial activity, depending on the steric constraints of the target's binding site.

Hypothetical SAR for Antimicrobial Activity:

cluster_0 4-Bromobenzo[d]oxazole-2-carboxylic acid cluster_1 4-Chlorobenzo[d]oxazole-2-carboxylic acid A Increased Lipophilicity B Potentially Enhanced Membrane Permeation A->B C Higher Intracellular Concentration B->C D Potentially Stronger Antimicrobial Activity C->D E Moderate Lipophilicity F Good Membrane Permeation E->F G Effective Intracellular Concentration F->G H Potentially Good Antimicrobial Activity G->H

Caption: Logical flow of SAR principles for antimicrobial activity.

Anticancer Activity

Halogenated benzofurans, structurally related to benzoxazoles, have consistently shown a significant increase in anticancer activities.[5] This suggests that halogenation is a key strategy for enhancing the cytotoxic potential of such heterocyclic systems.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The electronic nature of the halogen substituent can influence the molecule's ability to interact with pro-apoptotic or anti-apoptotic proteins.

  • Kinase Inhibition: Benzoxazole derivatives have been investigated as inhibitors of various kinases that are often dysregulated in cancer.[1] The specific halogen at the 4-position could influence the selectivity and potency of kinase inhibition.

  • Halogen Bonding: The ability of halogens to form "halogen bonds" with nucleophilic sites on biological macromolecules can significantly improve binding affinity.[5] While both chlorine and bromine can participate in halogen bonding, the strength of this interaction can differ, potentially leading to variations in anticancer efficacy.

Hypothetical Signaling Pathway Targeted by Halogenated Benzoxazoles:

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 4-Halo-benzoxazole (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: A hypothetical signaling pathway potentially inhibited by 4-halobenzoxazoles.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, standardized protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (4-Bromobenzo[d]oxazole-2-carboxylic acid and 4-Chlorobenzo[d]oxazole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a stock solution of each test compound and the positive control antibiotic.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Repeat this for the chloro analog and the positive control in separate rows.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Include a growth control well (MHB + bacteria) and a solvent control well (MHB + solvent + bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This comparative guide underscores the importance of nuanced structural modifications in drug design and provides detailed experimental protocols to empower researchers to conduct their own investigations. Further studies involving the synthesis and rigorous biological evaluation of these compounds are warranted to elucidate their specific mechanisms of action and to validate the predictive SAR models presented herein.

References

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Hsu, D. I. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
  • Altanlar, N., et al. (2003). Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 38(7-8), 645-652.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Temiz-Arpaci, O., et al. (2003). Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 38(7-8), 645-652.
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). World Organisation for Animal Health (WOAH). Retrieved January 26, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 546.
  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • The influence of halogen substituents on the biological properties of sulfur-containing flavonoids. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Bromobenzo[d]oxazole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzoxazole scaffolds. By synthesizing data from various studies, this document aims to elucidate the impact of structural modifications on the biological activity of this class of compounds, offering a framework for the rational design of novel therapeutic agents.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.[6] This guide focuses specifically on derivatives of 4-Bromobenzo[d]oxazole-2-carboxylic acid, exploring how modifications to this core structure influence its therapeutic potential.

Core Structure and Rationale for Investigation

The 4-Bromobenzo[d]oxazole-2-carboxylic acid scaffold presents several key features for SAR exploration:

  • The Benzoxazole Core: Provides a rigid, planar structure that can interact with biological targets through various non-covalent interactions.

  • The 2-Carboxylic Acid Group: This acidic moiety can act as a key pharmacophore, forming hydrogen bonds or ionic interactions with receptor sites. Its presence often influences solubility and pharmacokinetic properties.

  • The 4-Bromo Substituent: The introduction of a halogen atom, such as bromine, at the 4-position can significantly impact the electronic properties, lipophilicity, and metabolic stability of the molecule. Halogen bonding is also an increasingly recognized interaction in drug design.

The central hypothesis is that systematic modifications at the 2-position (via derivatization of the carboxylic acid) and potential substitutions on the benzene ring will lead to significant variations in biological activity.

Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

The synthesis of the core scaffold and its derivatives generally follows established methodologies for benzoxazole formation. A common and effective approach involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[1][7]

Experimental Protocol: General Synthesis

A one-pot synthesis method can be employed for the efficient production of 2-substituted benzoxazoles from carboxylic acids.[7]

Step 1: In Situ Formation of Acid Chloride

  • To a solution of the desired carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dioxane), add thionyl chloride (1.2 equivalents).

  • Heat the reaction mixture at 80°C for 1 hour to facilitate the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: Cyclocondensation with 2-Amino-3-bromophenol

  • To the freshly prepared acid chloride, add 2-amino-3-bromophenol (1 equivalent) and a catalytic amount of methanesulfonic acid (3 equivalents) in dioxane.

  • Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromobenzo[d]oxazole-2-substituted derivative.

Causality: The use of thionyl chloride efficiently converts the carboxylic acid to a more reactive acid chloride. The subsequent acid-catalyzed condensation with the o-aminophenol proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the stable benzoxazole ring.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a large library of 4-Bromobenzo[d]oxazole-2-carboxylic acid derivatives is not available in a single source, we can infer key relationships by comparing data from various studies on substituted benzoxazoles.

Impact of Substituents on the Benzene Ring

The nature and position of substituents on the benzene portion of the benzoxazole ring play a crucial role in determining the biological activity.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO2) and halogens (Cl, Br) has been shown to enhance the antimicrobial activity of benzoxazole derivatives.[3] This is likely due to the alteration of the electronic distribution within the aromatic system, potentially leading to improved interactions with microbial targets.

  • Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (OCH3) groups has been associated with improved anticancer activity in some benzoxazole series.[3]

The position of the substituent is also critical. For instance, substitutions at the 5-position are believed to influence the intensity of the biological activity, while the substituent at the 2-position is often decisive for the type of activity observed.[8]

Modifications of the 2-Carboxylic Acid Group

The carboxylic acid at the 2-position is a key handle for derivatization. Converting it to amides, esters, or hydrazides can profoundly impact the compound's properties.

  • Amide Derivatives: The formation of amide bonds with various amines introduces new points of interaction and can modulate the lipophilicity and hydrogen bonding capacity of the molecule. This can lead to enhanced binding affinity for specific biological targets.

  • Ester Derivatives: Esterification of the carboxylic acid can serve as a prodrug strategy, improving cell permeability. The ester can be hydrolyzed in vivo to release the active carboxylic acid.

  • Hydrazide Derivatives: The hydrazide moiety can be a precursor for further heterocyclization or can itself participate in key interactions with biological targets.

The Role of the 4-Bromo Substituent

The bromine atom at the 4-position is expected to have a multifaceted impact:

  • Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.

  • Electronic Effects: As an electron-withdrawing group, it can influence the reactivity and binding properties of the benzoxazole core.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a biological target, which can contribute to binding affinity and selectivity. Studies on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide have highlighted the importance of the bromine atom for its reactivity and potential inhibitory activity.[2]

Comparative Performance and Experimental Data

To illustrate the SAR, the following table summarizes hypothetical data based on trends observed in related benzoxazole series. The biological activity is represented by the half-maximal inhibitory concentration (IC50) against a generic cancer cell line and a bacterial strain. Lower IC50 values indicate higher potency.

Compound IDR1 (at position 2)R2 (at position 6)Anticancer Activity (IC50, µM)Antibacterial Activity (MIC, µg/mL)
1 -COOH-H50>100
2 -CONH-Ph-H2564
3 -CONH-Ph-4-Cl-H1532
4 -COOCH3-H40>100
5 -COOH-NO23016

Interpretation of Data:

  • Derivatization of Carboxylic Acid: Conversion of the carboxylic acid (Compound 1) to an amide (Compound 2) improves both anticancer and antibacterial activity, suggesting the amide moiety is favorable for target interaction.

  • Substitution on the Amide Phenyl Ring: Adding an electron-withdrawing chlorine atom to the phenylamide (Compound 3) further enhances both activities, consistent with the general observation for halogenated benzoxazoles.

  • Esterification: The methyl ester (Compound 4) shows reduced activity compared to the parent carboxylic acid and the amides, indicating that the free carboxyl or a more complex amide is likely important for the observed biological effects.

  • Substitution on the Benzoxazole Ring: The introduction of a nitro group at the 6-position (Compound 5) significantly boosts the antibacterial activity, while also improving the anticancer potency, highlighting the importance of electron-withdrawing groups on the core scaffold.

Experimental Workflows and Signaling Pathways

Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_sar SAR Analysis s1 Synthesis of Derivatives s2 Purification (Chromatography) s1->s2 s3 Characterization (NMR, MS) s2->s3 b1 Anticancer Assays (e.g., MTT, SRB) s3->b1 b2 Antimicrobial Assays (e.g., MIC determination) s3->b2 d1 Data Compilation b1->d1 b2->d1 d2 Identify Activity Trends d1->d2 d3 Lead Compound Identification d2->d3

Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of 4-Bromobenzo[d]oxazole-2-carboxylic acid derivatives.

Hypothesized Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds, including benzoxazoles, exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Proteins (e.g., Ras, Raf) Rec->P1 P2 MAPK Cascade P1->P2 TF Transcription Factors P2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Benzoxazole Derivative Inhibitor->Rec Inhibition

Caption: Hypothesized signaling pathway inhibition by benzoxazole derivatives, targeting receptor tyrosine kinases.

Conclusion and Future Directions

The structure-activity relationship of 4-Bromobenzo[d]oxazole-2-carboxylic acid derivatives is a promising area for the development of novel therapeutic agents. The available evidence suggests that:

  • The benzoxazole core is a versatile scaffold for generating biologically active compounds.

  • The 2-carboxylic acid group is a critical pharmacophore that can be derivatized to modulate activity and pharmacokinetic properties.

  • Substitutions on the benzene ring, particularly with electron-withdrawing groups, can significantly enhance biological activity.

  • The 4-bromo substituent likely contributes to increased lipophilicity and may participate in halogen bonding, influencing potency and selectivity.

Future research should focus on the systematic synthesis and screening of a focused library of 4-Bromobenzo[d]oxazole-2-carboxylic acid derivatives to build a more comprehensive SAR model. This should include a wider range of substitutions at the 2-position and on the benzene ring. Further mechanistic studies are also warranted to identify the specific molecular targets of the most potent compounds, which will be crucial for their further development as clinical candidates.

References

  • Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Siddiqui, N. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

  • Aslam, M. A. et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Kumar, R. & Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2).
  • Patil, S. A. et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-17. [Link]

  • Reddy, K. L. et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(10), 807-811. [Link]

  • Yüksek, H. et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 836-848.
  • Singh, P. et al. (2025). Synthesis, characterization, and biological evaluation of oxazolone analogs.
  • Li, Y. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5129. [Link]

  • Spadoni, G. et al. (2006). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Journal of medicinal chemistry, 49(23), 6705-6716. [Link]

  • Sharma, V. et al. (2024). Biologically important benzoxazine-4-one derivatives.
  • Patel, P. B. et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. International Journal of Pharmaceutical Sciences and Research, 3(11), 4376.
  • Sharma, D. et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6296. [Link]

  • Tan, Y. L. et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 441-477. [Link]

  • Wujec, M. et al. (2019). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Zhang, J. et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Olaru, A. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6667. [Link]

  • Siddiqui, N. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Glamočlija, J. et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Archiv der Pharmazie, 348(11), 798-806. [Link]

Sources

A Researcher's Guide to the In Vitro Profiling of 4-Bromobenzo[d]oxazole-2-carboxylic acid: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of novel benzoxazole derivatives, using 4-Bromobenzo[d]oxazole-2-carboxylic acid as a primary example. Benzoxazoles are a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] For drug development professionals, a structured, multi-faceted approach to in vitro testing is paramount to efficiently characterize novel chemical entities and identify promising lead candidates.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, causality-driven progression of experiments designed to first ascertain broad biological activity and then to begin dissecting the underlying mechanism of action. We will compare and contrast key assays at each stage, justifying the selection of specific protocols based on their robustness, reproducibility, and the quality of information they yield. The ultimate goal is to build a self-validating dossier of evidence that supports further investigation into a compound's therapeutic potential.

Part 1: In Vitro Anticancer Activity Assessment

The significant anticancer potential of benzoxazole derivatives necessitates a thorough investigation of their cytotoxic and cytostatic effects.[1][3][4] Our initial goal is to determine if and at what concentration our test compound, 4-Bromobenzo[d]oxazole-2-carboxylic acid (designated as Compound X for this guide), affects cancer cell viability.

Section 1.1: Cytotoxicity Screening: A Comparative Analysis of Foundational Assays

Cytotoxicity assays are the bedrock of in vitro cancer research, providing a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[1] Several methods are available, each with distinct principles, advantages, and limitations. The choice of assay can significantly influence the interpretation of results.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[6] It is a widely used and well-established method. However, it can be influenced by compounds that affect cellular metabolism without directly causing cell death.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[7] It is a direct measure of cell lysis and membrane integrity. This makes it a reliable indicator of necrosis. Its primary limitation is its lower sensitivity in detecting apoptotic cell death, which may not always involve immediate membrane rupture.

  • SRB (Sulforhodamine B) Assay: The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.[10] A key advantage of the SRB assay is its independence from cellular metabolism, making it less prone to artifacts from compounds that interfere with mitochondrial function.[10] It is also simple, reproducible, and cost-effective.

For our initial screening of Compound X , we select the SRB assay due to its robustness and reliance on a stable endpoint (total protein content). This provides a reliable baseline of cytotoxic or cytostatic activity.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line and calculate the 50% inhibitory concentration (IC50).

Materials:

  • Adherent cancer cell line (e.g., MCF-7 for breast cancer)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (Compound X ), Positive Control (5-Fluorouracil)[2]

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X and the positive control (e.g., 5-Fluorouracil) in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO diluted in medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold TCA (50% w/v) to each well without removing the medium, to a final concentration of 10%. Incubate at 4°C for 1 hour.[8]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[8] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Shake the plate for 5-10 minutes on an orbital shaker. Read the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Execution cluster_data_acq Data Acquisition seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add Compound X & Controls incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 fix 5. Fix with TCA incubate2->fix wash1 6. Wash & Dry fix->wash1 stain 7. Stain with SRB wash1->stain wash2 8. Wash & Dry stain->wash2 solubilize 9. Solubilize Dye (Tris Base) wash2->solubilize read 10. Read Absorbance (510 nm) solubilize->read analyze 11. Calculate IC50 read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Section 1.2: Probing the Mechanism of Action (MoA): Topoisomerase Inhibition

Should Compound X exhibit significant cytotoxicity, the subsequent logical step is to investigate its mechanism of action. Benzoxazole derivatives have been reported to act through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases.[12][13]

Topoisomerases are enzymes that regulate the topology of DNA, essential for processes like DNA replication and transcription.[14] Their inhibition leads to DNA damage and ultimately triggers cell death, making them a validated target for cancer chemotherapy.[15] An in vitro topoisomerase inhibition assay can provide direct evidence of a compound's effect on this target.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To determine if a test compound inhibits the catalytic activity of human Topoisomerase IIα by measuring its ability to decatenate kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Test compound (Compound X ), Positive Control (Etoposide)

  • Agarose, TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

  • Gel electrophoresis system and documentation equipment

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng)

    • 1 µL of the test compound at various concentrations (or DMSO for vehicle control, Etoposide for positive control)

    • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme to each tube.[16]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[17]

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[16]

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.[17]

  • Run Gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated sufficiently.[17]

  • Visualization: Visualize the DNA bands under UV light and capture an image.

  • Interpretation:

    • No Enzyme Control: A single band of catenated kDNA will remain in the well or migrate very slowly.

    • Enzyme Control (No Inhibitor): Topoisomerase II will decatenate the kDNA into minicircles, which will migrate as a faster-moving band.

    • Inhibitor Present: Effective inhibition will result in a decrease of the decatenated minicircle band and an increase in the catenated kDNA band, relative to the enzyme control.

Topo_Inhibition cluster_reaction Reaction Components cluster_outcome Possible Outcomes kDNA Catenated kDNA (Substrate) TopoII Topoisomerase IIα (Enzyme) kDNA->TopoII Decatenated Decatenated DNA (Product) TopoII->Decatenated Activity (No Inhibition) Inhibited Catenated kDNA (Substrate Remains) TopoII->Inhibited CompoundX Compound X (Potential Inhibitor) CompoundX->TopoII Inhibition

Caption: Principle of the Topoisomerase II inhibition assay.

Part 2: In Vitro Antimicrobial Activity Assessment

The benzoxazole scaffold is also a cornerstone in the development of new antimicrobial agents.[2][18] Therefore, a parallel investigation into the antibacterial and antifungal properties of Compound X is a critical component of its initial characterization.

Section 2.1: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] It is the gold standard for assessing the potency of a new antimicrobial compound.

  • Agar Disk Diffusion: This is a qualitative or semi-quantitative method where paper disks impregnated with the test compound are placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth (zone of inhibition) will be observed around the disk. The size of the zone is related to the compound's potency. It is excellent for rapid screening of multiple compounds.

  • Broth Microdilution: This is a quantitative method performed in 96-well plates. The microorganism is added to wells containing serial dilutions of the test compound in a liquid growth medium.[18] The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This method is highly reproducible and provides a precise MIC value, making it the preferred method for quantitative assessment.

We will utilize the broth microdilution method to obtain quantitative MIC values for Compound X against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of a test compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear, flat-bottom plates

  • Test compound (Compound X ), Positive Control (Ofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or densitometer

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of Compound X and the positive control (Ofloxacin) in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well will contain approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Result Analysis dilute 1. Serial Dilution of Compound X & Ofloxacin inoculate 2. Add Standardized Bacterial Inoculum dilute->inoculate incubate 3. Incubate at 37°C (18-24h) inoculate->incubate read 4. Visual Inspection for Turbidity (or OD600 reading) incubate->read determine 5. Determine Lowest Concentration with No Growth (MIC) read->determine

Caption: Workflow for the broth microdilution MIC determination assay.

Part 3: Data Presentation and Comparative Analysis

To contextualize the performance of Compound X , its activity must be compared against well-characterized standard drugs. For anticancer activity, 5-Fluorouracil (5-FU) is a common benchmark.[2] 5-FU is an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[19][20] For antibacterial activity, Ofloxacin, a fluoroquinolone antibiotic that inhibits DNA gyrase, serves as an excellent comparator.[21][22]

Below are hypothetical data tables summarizing the potential outcomes of the described assays for Compound X relative to these standards.

Table 1: Comparative Cytotoxicity against MCF-7 Breast Cancer Cells
CompoundIC50 (µM)
Compound X 7.5
5-Fluorouracil (Standard)5.0
Vehicle Control (DMSO)> 100

Interpretation: In this hypothetical scenario, Compound X shows potent cytotoxicity against the MCF-7 cell line, with an IC50 value comparable to the established anticancer drug 5-Fluorouracil.

Table 2: Comparative Topoisomerase IIα Inhibition
CompoundConcentration (µM)% Inhibition of Decatenation
Compound X 1085%
Etoposide (Standard)1095%
Vehicle Control (DMSO)100%

Interpretation: The data suggests that Compound X is a strong inhibitor of Topoisomerase IIα, a plausible mechanism for its observed cytotoxicity.

Table 3: Comparative Antibacterial Activity (MIC)
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Compound X 48
Ofloxacin (Standard)0.50.25
Growth Control> 128> 128

Interpretation:Compound X demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, though it is less potent than the standard antibiotic Ofloxacin.

Conclusion and Future Perspectives

This guide outlines a logical and robust workflow for the initial in vitro characterization of 4-Bromobenzo[d]oxazole-2-carboxylic acid. By employing a comparative approach using validated assays and established standards, researchers can efficiently generate a high-quality, interpretable dataset.

Based on our hypothetical results, Compound X emerges as a promising dual anticancer and moderate antibacterial agent. The strong cytotoxicity against a cancer cell line, coupled with direct evidence of Topoisomerase II inhibition, provides a solid foundation for further investigation. Future work should focus on expanding the panel of cancer cell lines, confirming the mode of cell death (apoptosis vs. necrosis), and conducting more extensive mechanism-of-action studies, such as kinase inhibition profiling.[23] The moderate antibacterial activity could be explored further through medicinal chemistry efforts to optimize its potency. This structured, evidence-based approach is crucial for the successful progression of novel chemical entities from the bench to potential clinical applications.

References

  • International Journal of Research in Engineering, Science and Management. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • ResearchGate. Benzoxazole derivatives with anticancer potential isolated from natural sources. [Link]

  • PubMed. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]

  • PubMed Central. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

  • Bentham Science. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

  • Scribd. OFKA (Ofloxacin) Ofloxacin: Mechanism of Action. [Link]

  • MD Anderson Cancer Center. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. [Link]

  • Patsnap Synapse. What is the mechanism of Ofloxacin?. [Link]

  • ResearchGate. Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]

  • National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • PubMed Central. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • National Institutes of Health. Ofloxacin - StatPearls. [Link]

  • National Institutes of Health. Topoisomerase Assays. [Link]

  • protocols.io. SRB assay for measuring target cell killing V.1. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Nature. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Canvax. DATA SHEET SRB Cytotoxicity Assay. [Link]

  • protocols.io. MTT (Assay protocol. [Link]

  • PubMed. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use. [Link]

  • Wikipedia. Fluorouracil. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • MIT News. Cancer biologists discover a new mechanism for an old drug. [Link]

  • Wikipedia. Ofloxacin. [Link]

  • National Institutes of Health. Topoisomerase Assays. [Link]

  • National Institutes of Health. Cell Viability Assays. [Link]

  • ResearchGate. (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. [Link]

  • PubMed Central. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • ResearchGate. (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. [Link]

  • YouTube. Human Topoisomerase I Assay Kit: Application and Use. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the consistent and reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid, a promising heterocyclic building block. As your Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality of experimental choices, thereby empowering you to achieve consistent and high-fidelity results in your own laboratory settings.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold, as in 4-Bromobenzo[d]oxazole-2-carboxylic acid, offers versatile handles for further chemical modification, making it a valuable intermediate for library synthesis and lead optimization. However, the successful and, more importantly, reproducible synthesis of this molecule hinges on a nuanced understanding of the reaction mechanisms and meticulous control over key experimental parameters.

This guide will present a robust, two-step synthetic pathway to the target molecule, critically examine the factors that influence its reproducibility, and offer a comparative analysis with an alternative synthetic strategy.

Proposed Synthetic Pathway: A Reproducible Route to 4-Bromobenzo[d]oxazole-2-carboxylic Acid

The most logical and reproducible pathway to our target compound involves a two-stage process: the synthesis of the key intermediate, 4-bromo-2-aminophenol, followed by a condensation and cyclization reaction to form the benzoxazole ring.

Synthetic_Pathway A p-Bromophenol B 4-Bromo-2-nitrophenol A->B Nitration (HNO3/H2SO4) C 4-Bromo-2-aminophenol B->C Reduction (e.g., Fe/HCl or H2/Pd-C) E 4-Bromobenzo[d]oxazole- 2-carboxylic acid C->E Condensation & Cyclization D Oxalic Acid D->E Reproducibility_Workflow cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis Reagent_Purity Reagent Purity Verification Stoichiometry Precise Stoichiometry Reagent_Purity->Stoichiometry Glassware_Prep Proper Glassware Drying Glassware_Prep->Stoichiometry Temp_Control Strict Temperature Control Stoichiometry->Temp_Control Time_Control Consistent Reaction Time Temp_Control->Time_Control Workup Standardized Work-up Time_Control->Workup Purification Consistent Purification Workup->Purification Characterization Thorough Characterization Purification->Characterization

A Senior Application Scientist's Guide to In Silico Characterization: Modeling and Comparing the Binding of 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Novel Compound to Actionable Insights

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both complex and resource-intensive. Computational, or in silico, modeling provides a powerful framework to rationally prioritize candidates, elucidate mechanisms of action, and generate testable hypotheses before committing to costly and time-consuming wet-lab synthesis and screening. This guide presents a comprehensive, field-proven workflow for the characterization of a novel small molecule, using 4-Bromobenzo[d]oxazole-2-carboxylic acid as a practical case study.

While specific biological targets for this particular molecule are not widely documented, its core benzoxazole scaffold is a privileged structure in medicinal chemistry, known to feature in compounds targeting a range of proteins, including various kinases.[1][2][3][4][5][6][7] This makes it an ideal candidate for a systematic in silico investigation.

Part 1: Foundational Steps - Target Selection and System Preparation

The validity of any in silico study hinges on the quality of the initial setup. Before we can model binding, we must select a plausible biological target and meticulously prepare both the protein and our ligand for simulation.

Expertise in Action: The Rationale for Target Selection

Given the prevalence of benzoxazole derivatives as kinase inhibitors, we will proceed with a well-characterized and disease-relevant kinase as our hypothetical target.[1][2][3][4] For this guide, we select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in oncology. This choice allows us to benchmark our novel compound against known, co-crystallized inhibitors.

Protocol 1: Receptor and Ligand Preparation

This protocol ensures that our starting structures are physically and chemically realistic, a non-negotiable prerequisite for accurate simulation.

  • Receptor Acquisition and Cleaning:

    • Step 1.1: Download a high-resolution (<2.5 Å) X-ray crystal structure of human VEGFR-2 in complex with a known ligand from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial as it validates the druggability and conformation of the chosen binding pocket.

    • Step 1.2: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), meticulously prepare the protein structure. This is not a trivial step; it involves:

      • Removing all non-essential water molecules and other crystallization artifacts.

      • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

      • Assigning correct bond orders and formal charges.

      • Predicting and optimizing the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as the protonation state directly affects the hydrogen bonding network.[8]

      • Performing a constrained energy minimization to relax any steric clashes introduced during the preparation steps, while preserving the experimentally determined backbone conformation.[8]

  • Ligand Preparation:

    • Step 2.1: Generate a 3D conformation of 4-Bromobenzo[d]oxazole-2-carboxylic acid and our selected reference inhibitor (the one co-crystallized with the receptor).

    • Step 2.2: Use a robust tool to generate low-energy conformers and, critically, to assign accurate partial charges using a quantum mechanical method (preferred) or a high-quality force field. The charge distribution governs the electrostatic interactions, which are a primary driver of binding.

Part 2: Molecular Docking: A Static First Look at Binding Potential

Molecular docking serves as our first computational assay. It predicts the preferred orientation (the "pose") of a ligand within a protein's binding site and provides a scoring function to estimate binding affinity.[9][10] While computationally inexpensive, it is a static model and its scores are best used for rank-ordering compounds, not for predicting absolute affinities.

Workflow: Molecular Docking

cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis p_prep Prepared Receptor (from Protocol 1) grid Step 1: Define Binding Site (Grid Generation) p_prep->grid l_prep Prepared Ligands (Test & Reference) dock Step 2: Perform Docking (e.g., Glide, AutoDock) l_prep->dock grid->dock analyze Step 3: Analyze Results dock->analyze pose Binding Pose & Interactions analyze->pose score Docking Score analyze->score

Caption: High-level workflow for molecular docking.

Protocol 2: Molecular Docking and Pose Analysis
  • Grid Generation: Define the active site by creating a bounding box (the "grid") centered on the position of the co-crystallized reference ligand. This confines the search space for the docking algorithm to the relevant area.

  • Docking Execution: Perform the docking calculation for both 4-Bromobenzo[d]oxazole-2-carboxylic acid and the reference inhibitor using a validated docking program like Glide or AutoDock.[8][11] It is best practice to first re-dock the co-crystallized ligand to validate the docking protocol; a root-mean-square deviation (RMSD) of <2.0 Å from the crystal pose is considered a successful validation.

  • Pose Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and any potential halogen bonds from the bromine atom. Compare these interactions to those formed by the reference inhibitor.

Comparative Docking Data
CompoundDocking Score (kcal/mol)Key Predicted Interactions with VEGFR-2
Reference Inhibitor -10.5H-bond with Cys919, Hydrophobic interactions with Val848, Leu889
4-Bromobenzo[d]oxazole-2-carboxylic acid -8.2H-bond with Glu917, Halogen bond with backbone carbonyl of Cys1045

Note: Data is hypothetical for illustrative purposes.

Part 3: Molecular Dynamics (MD) Simulation: Embracing Complexity

Proteins are not static entities. The insights from docking, while valuable, ignore the inherent flexibility of the protein-ligand complex and the influence of the solvent environment.[12] Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the system over time, providing a more realistic view of the binding event.[13][14][15]

Workflow: Protein-Ligand MD Simulation

cluster_setup System Setup cluster_equil Equilibration start Best Docked Pose (from Protocol 2) solvate Step 1: Solvation (Add Water Box) start->solvate ionize Step 2: Ionization (Neutralize System) solvate->ionize minimize Step 3: Energy Minimization ionize->minimize nvt Step 4: NVT Equilibration (Constant Volume/Temp) minimize->nvt npt Step 5: NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Step 6: Production MD (e.g., 100 ns simulation) npt->prod

Caption: Standard workflow for setting up and running an MD simulation.

Protocol 3: GROMACS MD Simulation

This protocol uses GROMACS, a widely-used, open-source MD engine.[13]

  • System Building:

    • Step 1.1: Take the highest-scoring docked pose of the protein-ligand complex.

    • Step 1.2: Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface in all directions) and fill it with a chosen water model (e.g., TIP3P).[16]

    • Step 1.3: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, creating a more physiologically realistic environment.[15][17]

  • Equilibration: This is a crucial, multi-stage process to gently prepare the system for the production simulation.

    • Step 2.1 (Energy Minimization): Perform a steeplechase descent energy minimization to remove any bad contacts or steric clashes from the initial system setup.

    • Step 2.2 (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Step 2.3 (NPT Ensemble): Switch to a constant pressure ensemble to allow the system density to relax to the correct value. The positional restraints are typically maintained.

  • Production Simulation:

    • Step 3.1: Remove the positional restraints and run the simulation for a substantial period (e.g., 100-200 nanoseconds) to collect trajectory data. This data represents the dynamic behavior of the protein-ligand complex.

  • Trajectory Analysis:

    • Step 4.1 (Stability): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the simulation has reached equilibrium.

    • Step 4.2 (Flexibility): Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Step 4.3 (Interaction Analysis): Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Determine their stability and occupancy over the course of the simulation.

Part 4: Binding Free Energy Calculation: The Quantitative Endpoint

While MD simulations provide profound qualitative insights, a quantitative estimation of binding affinity is often required. End-point methods like MM/PBSA and MM/GBSA offer a computationally efficient way to estimate the free energy of binding from MD simulation snapshots.[18][19][20][21] These methods are more accurate than docking scores and provide a valuable tool for comparing different ligands.[20]

Workflow: MM/PBSA Calculation

md_traj Stable MD Trajectory (from Protocol 3) snapshots Step 1: Extract Snapshots (e.g., 100 frames) md_traj->snapshots calc Step 2: Calculate Energy Terms (MM, Polar, Non-polar) for Complex, Receptor, Ligand snapshots->calc avg Step 3: Average Energies & Calculate ΔG_bind calc->avg result Final Binding Free Energy (ΔG_bind) avg->result

Caption: Workflow for MM/PBSA binding free energy calculation.

Protocol 4: MM/PBSA Free Energy Calculation
  • Snapshot Extraction: Select a series of uncorrelated snapshots (e.g., 100-200 frames) from the stable, equilibrated portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy components using the MM/PBSA method:

    • Molecular Mechanics Energy (ΔE_MM): The change in van der Waals and electrostatic energies in the gas phase.

    • Polar Solvation Energy (ΔG_polar): The energy required to transfer the solute from a vacuum to the polar solvent, calculated by solving the Poisson-Boltzmann equation.

    • Non-Polar Solvation Energy (ΔG_nonpolar): The energy related to cavity formation and van der Waals interactions with the solvent, typically estimated from the solvent-accessible surface area (SASA).

  • Final Calculation: The binding free energy (ΔG_bind) is calculated by summing these components. The calculations are performed for the complex, the receptor, and the ligand, and the final binding energy is the difference between the bound and unbound states.

Comparative Binding Free Energy Data
CompoundΔG_bind (kcal/mol)ΔE_MM (van der Waals + Electrostatic)ΔG_solv (Polar + Non-polar)
Reference Inhibitor -45.8 ± 3.5-75.2+29.4
4-Bromobenzo[d]oxazole-2-carboxylic acid -32.1 ± 4.1-58.9+26.8

Note: Data is hypothetical for illustrative purposes. The large negative ΔE_MM is favorably balanced by the large positive (unfavorable) desolvation penalty (ΔG_solv).

Conclusion and Forward Look

This guide has detailed a rigorous, multi-step in silico workflow to characterize and compare the binding of a novel compound, 4-Bromobenzo[d]oxazole-2-carboxylic acid, to a plausible biological target. By progressing from low-cost, static docking to high-fidelity molecular dynamics and quantitative free energy calculations, we build a layered, evidence-based prediction of molecular behavior.

The docking results provided an initial structural hypothesis, which was then tested and refined by MD simulations that accounted for protein flexibility and solvent effects. Finally, MM/PBSA calculations translated the dynamic interaction profile into a quantitative comparison of binding affinity against a known reference compound.

It is imperative to recognize that in silico predictions are powerful hypotheses, not experimental facts. The true validation of these findings lies in their ability to predict the results of subsequent in vitro and in vivo experiments. The insights gained from this computational pipeline—predicted binding affinity, key interacting residues, and dynamic stability—provide an invaluable roadmap for guiding focused experimental validation, ultimately accelerating the drug discovery process.

References

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex MD Tutorial. GROMACS Tutorials. [Link]

  • Singh, P., & Tiwari, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Nagal, S., et al. (2015). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation, 11(1), 25-29. [Link]

  • Julie, A., et al. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296. [Link]

  • Yu, H., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 14935-14949. [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Schrödinger. (n.d.). FEP+ Documentation. [Link]

  • Yu, H., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • GitHub Pages. (n.d.). Hands-on 2: Transferring AMBER simulation to GROMACS. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • ResearchGate. (2025). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Wang, L., et al. (2019). Protein-Ligand Binding Free Energy Calculations With FEP. Methods in Molecular Biology, 2022, 109-125. [Link]

  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • Kumar, A., & Kumar, P. (2023). Basics, types and applications of molecular docking: A review. Structural Chemistry, 34(6), 2215-2231. [Link]

  • Li, Y., et al. (2021). Bromodomain-Containing Protein 4: A Druggable Target. Current Drug Targets, 22(12), 1368-1377. [Link]

  • Bio-protocol. (n.d.). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. [Link]

  • ResearchGate. (2025). (PDF) Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. [Link]

  • ResearchGate. (2019). (PDF) Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. [Link]

  • MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • Drug Design Data Resource. (2017). Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. [Link]

  • Plant Archives. (n.d.). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9590-9630. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Bioinformatics BB. (2020). Molecular Dynamics Simulation | Gromacs Installation (Win&Linux)| BeginnerTutorial | Bioinformatics. YouTube. [Link]

  • Jiménez-García, B., & Pons, C. (2020). Docking-based identification of small-molecule binding sites at protein-protein interfaces. Computational and Structural Biotechnology Journal, 18, 3537-3546. [Link]

  • PubMed Central. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]

  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. [Link]

  • Sci-Hub. (1998). Molecular Cocrystals of Carboxylic Acids. XXXII The Crystal Structures of the Adducts of 2-Aminobenzothiazole with 3,5-Dinitrobenzoic Acid (Adduct Hydrate) and 3-Aminobenzoic Acid, and 2-Amino-2-thiazoline with 2-Aminobenzoic Acid. Australian Journal of Chemistry. [Link]

  • PubMed. (n.d.). In-silico based Designing of benzo [d] thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

  • ResearchGate. (2024). What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study?. [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Rowan Scientific. (n.d.). Free-Energy Perturbation. [Link]

  • MassBio. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. [Link]

Sources

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical compounds is a foundational pillar of scientific integrity and personal safety. This guide provides essential safety protocols and logistical information for 4-Bromobenzo[d]oxazole-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance has been synthesized from data on structurally analogous compounds, including 4-bromobenzoic acid and various benzoxazole derivatives. This proactive, risk-based approach is crucial for ensuring a safe laboratory environment.

Hazard Analysis: A Structure-Based Assessment

To establish a robust safety protocol, we must first infer the potential hazards of 4-Bromobenzo[d]oxazole-2-carboxylic acid by examining its constituent chemical motifs: the benzoxazole core, the carboxylic acid group, and the bromine substituent.

  • Benzoxazole Moiety : Benzoxazole and its derivatives are aromatic heterocyclic compounds. While benzoxazole itself is of little practical value, its derivatives are known to be biologically active.[1][2] Some derivatives have been classified as skin, eye, and respiratory irritants.[3]

  • Carboxylic Acid Group : The carboxylic acid functional group imparts acidic properties to the molecule. Compounds containing this group can be corrosive or irritating to the skin and eyes, and their dusts can irritate the respiratory tract.[4][5]

  • Brominated Aromatic Ring : The presence of a bromine atom on the benzene ring suggests that the compound should be handled as a potential irritant and with care regarding its toxicological properties. For instance, 4-bromobenzoic acid is known to be harmful if swallowed, and causes skin and serious eye irritation.[4][5]

Based on these structural analogs, a summary of anticipated hazards is presented below.

Hazard ClassificationAnticipated Risk for 4-Bromobenzo[d]oxazole-2-carboxylic acidRationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed 4-bromobenzoic acid and other benzoxazole derivatives are classified as harmful if ingested.[3][5][6]
Skin Corrosion/Irritation Causes skin irritation Both the carboxylic acid and benzoxazole functional groups are associated with skin irritation.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation A common hazard for carboxylic acids and halogenated aromatic compounds.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation Fine powders of acidic and aromatic compounds can irritate the respiratory system upon inhalation.[5][7]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is critical to implement a broader safety strategy. The hierarchy of controls prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense.

Hierarchy of Controls cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

  • Engineering Controls : Always handle 4-Bromobenzo[d]oxazole-2-carboxylic acid, especially in its powdered form, within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide. Clearly label all containers and work areas.

Personal Protective Equipment (PPE): Your Final Defense

Appropriate PPE is mandatory to prevent exposure through contact, inhalation, or ingestion.[8][9] The following recommendations are based on the anticipated hazards.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash risk.This level of protection is necessary to prevent contact with dust particles or splashes that can cause serious eye irritation.[10][11] Equipment should conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good protection against a range of chemicals, including acids and organic solvents, for incidental contact.[12][13] However, since nitrile has poor resistance to some aromatic hydrocarbons, gloves should be changed immediately upon contamination.[14][15] Always inspect gloves for tears or punctures before use.
Body Protection A buttoned lab coat and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities.Protects skin from accidental spills and contamination.[12]
Respiratory Protection Typically not required when handled within a fume hood. If weighing or handling outside of a fume hood, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of fine dust particles.This is a precautionary measure against potential respiratory irritation.[4]

Operational and Disposal Plans

A structured workflow is essential for minimizing risk during handling and disposal.

Step-by-Step Handling Protocol: Weighing the Compound

This protocol outlines the essential steps for safely weighing a solid sample of 4-Bromobenzo[d]oxazole-2-carboxylic acid.

Weighing_Protocol Prep 1. Preparation - Verify fume hood is operational. - Don clean PPE. Weigh 2. Weighing - Place analytical balance in fume hood. - Tare weigh boat. - Carefully transfer solid using a spatula. Prep->Weigh Proceed Transfer 3. Transfer - Securely cap the container with the weighed solid. - Clean spatula and weigh boat with an appropriate solvent-moistened wipe. Weigh->Transfer Proceed Cleanup 4. Decontamination & Cleanup - Wipe down the balance and surrounding surfaces in the fume hood. - Dispose of all contaminated materials in the designated solid waste container. Transfer->Cleanup Proceed Doff 5. Doffing PPE - Remove gloves using the proper technique. - Wash hands thoroughly. Cleanup->Doff Proceed

Caption: Step-by-step workflow for safely weighing the solid compound.

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[6]

Disposal Plan

All waste containing 4-Bromobenzo[d]oxazole-2-carboxylic acid, including contaminated consumables like gloves and wipes, should be collected in a designated, labeled hazardous waste container.[4] As a halogenated organic compound, it must be disposed of following all local, state, and federal environmental regulations. Do not discharge into drains or the environment.

Conclusion

References

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • Wikipedia. (2023, December 2). Benzoxazole. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Chemguide. (n.d.). Making Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species. [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • Princeton University EHS. (n.d.). Section 6C: Protective Equipment. [Link]

  • AMMEX. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. [Link]

  • PubMed Central (PMC). (2023, July 28). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • University of California, Riverside EHS. (n.d.). OSHA Glove Selection Chart. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. [Link]

  • Thomas. (2024, September 13). Personal Protection Equipment (PPE) in Cleanrooms. [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 5-Bromobenzo[b]thiophene-2-carboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 2
4-Bromobenzo[d]oxazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.